molecular formula C10H16N2O3 B048016 Tert-butyl 3-cyanomorpholine-4-carboxylate CAS No. 518047-40-0

Tert-butyl 3-cyanomorpholine-4-carboxylate

Cat. No.: B048016
CAS No.: 518047-40-0
M. Wt: 212.25 g/mol
InChI Key: QSBSEJKNKHZYKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-cyanomorpholine-4-carboxylate is a high-value, multifunctional synthetic intermediate primarily employed in medicinal chemistry and drug discovery research. This compound features a morpholine ring system that is strategically functionalized with both a nitrile (cyano) group and a tert-butoxycarbonyl (Boc) protecting group. The morpholine scaffold is a privileged structure in drug design, frequently found in pharmacologically active compounds targeting a wide range of diseases. The presence of the electron-withdrawing nitrile group at the 3-position can significantly influence the molecule's electronic properties, metabolic stability, and its ability to engage in hydrogen bonding, often serving as a bioisostere for carboxylic acids, amides, or other functional groups. The Boc-protecting group on the nitrogen is critical for synthetic versatility, as it is readily removed under mild acidic conditions to unveil a secondary amine, enabling further functionalization and incorporation into more complex molecular architectures.

Properties

IUPAC Name

tert-butyl 3-cyanomorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBSEJKNKHZYKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610737
Record name tert-Butyl 3-cyanomorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518047-40-0
Record name 1,1-Dimethylethyl 3-cyano-4-morpholinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518047-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-cyanomorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-cyanomorpholine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: Physical Properties of Tert-butyl 3-cyanomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-cyanomorpholine-4-carboxylate is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its morpholine core, substituted with a cyano group at the 3-position and protected with a tert-butoxycarbonyl (Boc) group at the nitrogen, provides a versatile scaffold for further chemical modifications. Notably, this compound has been identified as a key building block in the development of HIV integrase inhibitors, highlighting its significance in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known physical properties, synthetic methodologies, and biological relevance of this compound.

Physicochemical Properties

Currently, detailed experimental data for some of the physical properties of this compound, such as melting point, boiling point, and density, are not extensively reported in publicly available literature. However, information from chemical suppliers and computational predictions provides some insight into its characteristics.

PropertyValueSource
Molecular Formula C₁₀H₁₆N₂O₃PubChemLite
Molecular Weight 212.25 g/mol PubChemLite
Physical Form SolidSigma-Aldrich[1]
IUPAC Name tert-butyl 3-cyano-4-morpholinecarboxylateSigma-Aldrich[1]
InChI 1S/C10H16N2O3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-5,7H2,1-3H3Sigma-Aldrich[1]
InChI Key QSBSEJKNKHZYKD-UHFFFAOYSA-NSigma-Aldrich[1]
SMILES CC(C)(C)OC(=O)N1CCOCC1C#NPubChemLite
Predicted XlogP 0.6PubChemLite
Storage Temperature Room temperatureSigma-Aldrich[1]

Table 1: General and Predicted Physicochemical Properties

Spectroscopic Data

Experimental Protocols

The primary synthetic route to this compound described in the literature involves the dehydration of its corresponding amide precursor, tert-butyl 3-carbamoylmorpholine-4-carboxylate.

Synthesis of this compound

Reaction Scheme:

G tert-butyl 3-carbamoylmorpholine-4-carboxylate tert-butyl 3-carbamoylmorpholine-4-carboxylate This compound This compound tert-butyl 3-carbamoylmorpholine-4-carboxylate->this compound  Dehydration (e.g., TFAA, Et3N) HIV_Integrase_Inhibition cluster_virus HIV Replication Cycle cluster_inhibition Mechanism of Inhibition Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Pre-Integration_Complex Pre-Integration Complex (PIC) (Viral DNA + Integrase) Viral_DNA->Pre-Integration_Complex + Integrase Reverse_Transcription->Viral_DNA Integration Integration Pre-Integration_Complex->Integration Provirus Provirus (Integrated Viral DNA) Integration->Provirus Blocked_Integration Blocked Integration Transcription_Translation Transcription & Translation Provirus->Transcription_Translation New_Virions New Virions Transcription_Translation->New_Virions Integrase_Inhibitor Integrase Inhibitor (Derived from This compound) Integrase_Inhibitor->Blocked_Integration Inhibits

References

"Tert-butyl 3-cyanomorpholine-4-carboxylate" molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the molecular structure, properties, and available data for tert-butyl 3-cyanomorpholine-4-carboxylate. This compound belongs to the morpholine class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their wide range of pharmacological activities and favorable pharmacokinetic profiles. The presence of a nitrile group and a tert-butoxycarbonyl (Boc) protecting group suggests its potential as a versatile intermediate in the synthesis of more complex molecules and drug candidates.

Molecular Structure and Chemical Identity

This compound is a derivative of morpholine characterized by a cyano group at the 3-position and a tert-butoxycarbonyl protecting group on the nitrogen atom.

Chemical Structure:

Caption: 2D structure of this compound.

Chemical Data
PropertyValueSource
CAS Number 518047-40-0[1]
Molecular Formula C10H16N2O3[1]
Molecular Weight 212.25 g/mol [1]
IUPAC Name This compoundN/A
Canonical SMILES C1COCCN1C(=O)OC(C)(C)C[2]
InChI InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-5-4-14-7-8(12)6-11/h8H,4-5,7H2,1-3H3[2]
InChIKey QSBSEJKNKHZYKD-UHFFFAOYSA-N[2]

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound.

PropertyPredicted Value
XLogP3 0.6
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 2
Exact Mass 212.116092 g/mol
Monoisotopic Mass 212.116092 g/mol
Topological Polar Surface Area 57.9 Ų
Heavy Atom Count 15
Formal Charge 0
Complexity 255

Spectroscopic Data

Predicted Mass Spectrometry Data[2]
AdductPredicted m/z
[M+H]+213.1234
[M+Na]+235.1053
[M-H]-211.1088
[M+NH4]+230.1499
[M+K]+251.0792

Synthesis

A detailed, experimentally verified protocol for the synthesis of this compound is not available in peer-reviewed literature. However, a plausible synthetic route can be conceptualized based on known organic chemistry principles and the synthesis of related morpholine derivatives. A potential synthetic pathway could involve the formation of the morpholine ring followed by the introduction of the cyano group and N-protection.

hypothetical_synthesis start Starting Materials (e.g., Amino alcohol derivative) step1 Ring Formation (Cyclization) start->step1 morpholine Morpholine Intermediate step1->morpholine step2 Introduction of Cyano Group (e.g., Cyanation reaction) morpholine->step2 cyano_morpholine 3-Cyanomorpholine step2->cyano_morpholine step3 N-Protection (Boc protection) cyano_morpholine->step3 product This compound step3->product

Caption: A hypothetical workflow for the synthesis of the target molecule.

Biological Activity and Applications

Currently, there is no specific information in the public domain regarding the biological activity or signaling pathway involvement of this compound. However, the morpholine scaffold is a well-established pharmacophore in medicinal chemistry, present in numerous approved drugs with a wide range of biological activities. The cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups, making this compound a potentially valuable building block in drug discovery programs.

The logical relationship of the functional groups to the core structure is depicted below, highlighting its potential for further chemical modifications.

logical_relationship core Morpholine Core cyano Cyano Group (Position 3) core->cyano Potential for functional group transformation boc Boc Protecting Group (Position 4) core->boc Readily removable for further functionalization

Caption: Functional group relationships of the target molecule.

Conclusion

This compound is a chemical entity with potential applications in synthetic and medicinal chemistry. While its fundamental chemical properties are known, a significant lack of publicly available experimental data on its synthesis, detailed spectroscopic characterization, and biological activity exists. This guide summarizes the currently available information and highlights the areas where further research is needed to fully elucidate the properties and potential applications of this compound. Researchers interested in this molecule are encouraged to consult commercial suppliers for analytical data and to develop synthetic and biological evaluation protocols.

References

A Technical Guide to Tert-butyl 3-cyanomorpholine-4-carboxylate (CAS: 518047-40-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-cyanomorpholine-4-carboxylate, a key intermediate in the synthesis of advanced pharmaceutical compounds, notably HIV integrase inhibitors. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and illustrates its application in the development of therapeutic agents. All quantitative data is presented in a structured format for clarity and ease of comparison.

Chemical and Physical Properties

This compound is a heterocyclic building block recognized for its utility in medicinal chemistry. The Boc-protecting group allows for controlled reactivity at the morpholine nitrogen, while the cyano group serves as a versatile handle for further chemical transformations.

PropertyValueReference
CAS Number 518047-40-0
Molecular Formula C₁₀H₁₆N₂O₃[1]
Molecular Weight 212.25 g/mol [1]
Appearance Solid
Purity >98%
Storage Temperature Room temperature
Solubility Soluble in common organic solvents
Hazard Statements H302, H315, H319, H335

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. The following protocol is a detailed elaboration of established synthetic routes.

Synthesis of Tert-butyl 3-carbamoylmorpholine-4-carboxylate
  • Materials: Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate, oxidizing agent (e.g., Dess-Martin periodinane), ammonia, suitable solvent (e.g., dichloromethane).

  • Procedure:

    • To a solution of tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate in dichloromethane, add Dess-Martin periodinane portion-wise at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

    • Dissolve the crude aldehyde in a suitable solvent and treat with an aqueous solution of ammonia.

    • Stir the reaction overnight at room temperature.

    • Extract the product with an organic solvent, dry, and concentrate to obtain tert-butyl 3-carbamoylmorpholine-4-carboxylate.

Dehydration to this compound
  • Materials: Tert-butyl 3-carbamoylmorpholine-4-carboxylate, dehydrating agent (e.g., trifluoroacetic anhydride), triethylamine, chloroform.

  • Procedure:

    • Dissolve tert-butyl 3-carbamoylmorpholine-4-carboxylate and triethylamine in chloroform and cool the solution to 0°C.

    • Add trifluoroacetic anhydride dropwise to the cooled solution under a nitrogen atmosphere.

    • Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Application in Drug Discovery: Synthesis of HIV Integrase Inhibitors

This compound is a crucial intermediate in the synthesis of potent HIV integrase inhibitors. The cyano group can be transformed into various functionalities to build the complex heterocyclic systems characteristic of these antiviral agents.

The following diagram illustrates a generalized synthetic workflow for an HIV integrase inhibitor, highlighting the role of this compound.

G A Starting Materials B Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate A->B Synthesis C Oxidation B->C Step 1 D Amidation C->D Intermediate E Tert-butyl 3-carbamoylmorpholine-4-carboxylate D->E Step 2 F Dehydration E->F Step 3 G Tert-butyl 3-cyanomorpholine-4-carboxylate (CAS: 518047-40-0) F->G Key Intermediate H Further Synthetic Steps (e.g., Cyclization, Coupling) G->H Core Scaffold I HIV Integrase Inhibitor H->I Final Product

Caption: Synthetic workflow for an HIV integrase inhibitor.

Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic techniques.

TechniqueKey Features
¹H NMR (CDCl₃) Peaks corresponding to the tert-butyl protons (singlet, ~1.5 ppm), morpholine ring protons (multiplets, ~3.5-4.2 ppm), and the proton at the 3-position (multiplet, ~4.5 ppm).
¹³C NMR (CDCl₃) Resonances for the tert-butyl carbons, morpholine ring carbons, the nitrile carbon, and the carbonyl carbon of the Boc group.
IR (KBr) Characteristic absorption bands for the nitrile group (C≡N stretch, ~2240 cm⁻¹), the carbonyl group of the carbamate (C=O stretch, ~1690 cm⁻¹), and C-O stretches of the morpholine ring and ester.
Mass Spectrometry Molecular ion peak [M+H]⁺ consistent with the calculated molecular weight.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its well-defined structure and predictable reactivity make it an essential component in the synthesis of complex pharmaceutical agents, particularly in the ongoing development of novel HIV integrase inhibitors. The synthetic protocols and data presented in this guide are intended to support researchers in the efficient and effective utilization of this important chemical intermediate.

References

Synthesis of Tert-butyl 3-cyanomorpholine-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway for tert-butyl 3-cyanomorpholine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols for key transformations, and quantitative data to facilitate its preparation in a laboratory setting.

Synthetic Strategy

The synthesis of this compound can be achieved through a multi-step sequence starting from a readily available morpholine precursor. The proposed synthetic route involves the initial protection of the morpholine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the cyano functionality at the C3 position.

A plausible and efficient pathway commences with the oxidation of a commercially available or synthesized N-Boc protected 3-hydroxymorpholine to the corresponding ketone, tert-butyl 3-oxomorpholine-4-carboxylate. Subsequent nucleophilic addition of a cyanide source to the ketone will yield a cyanohydrin intermediate. The final step involves the reduction of the hydroxyl group of the cyanohydrin to afford the target molecule.

Below is a graphical representation of the proposed synthetic workflow:

Synthesis_Workflow cluster_0 Starting Material Preparation cluster_1 Key Intermediate Synthesis cluster_2 Cyanation cluster_3 Final Product Formation A 3-Hydroxymorpholine C Tert-butyl 3-hydroxymorpholine-4-carboxylate A->C Boc Protection B Di-tert-butyl dicarbonate (Boc)2O B->C E Tert-butyl 3-oxomorpholine-4-carboxylate C->E Oxidation D Oxidizing Agent (e.g., DMP, Swern Reagents) D->E G Tert-butyl 3-cyano-3-hydroxymorpholine-4-carboxylate E->G Cyanohydrin Formation F Cyanide Source (e.g., TMSCN) F->G I This compound G->I Reduction H Reducing Agent (e.g., Et3SiH, TMSOTf) H->I

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each key step in the synthesis. Safety precautions should be taken at all times, and all reactions should be performed in a well-ventilated fume hood.

Step 1: Synthesis of tert-butyl 3-hydroxymorpholine-4-carboxylate

This starting material can be synthesized from 3-hydroxymorpholine via protection of the secondary amine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

Reagent/Solvent Molar Mass ( g/mol ) Quantity Moles
3-Hydroxymorpholine 103.12 10.0 g 96.97 mmol
Di-tert-butyl dicarbonate 218.25 23.2 g 106.3 mmol
Triethylamine (Et₃N) 101.19 14.8 mL 106.3 mmol

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

Procedure:

  • To a solution of 3-hydroxymorpholine (10.0 g, 96.97 mmol) in dichloromethane (200 mL) at 0 °C, add triethylamine (14.8 mL, 106.3 mmol).

  • Slowly add a solution of di-tert-butyl dicarbonate (23.2 g, 106.3 mmol) in dichloromethane (50 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford tert-butyl 3-hydroxymorpholine-4-carboxylate as a colorless oil.

Expected Yield: 85-95%

Step 2: Oxidation to tert-butyl 3-oxomorpholine-4-carboxylate

The oxidation of the secondary alcohol to a ketone can be achieved using various methods. The Dess-Martin periodinane (DMP) oxidation is a mild and efficient option.

Materials:

Reagent/Solvent Molar Mass ( g/mol ) Quantity Moles
tert-butyl 3-hydroxymorpholine-4-carboxylate 203.24 10.0 g 49.2 mmol
Dess-Martin Periodinane (DMP) 424.14 25.0 g 58.9 mmol

| Dichloromethane (DCM) | 84.93 | 250 mL | - |

Procedure:

  • To a solution of tert-butyl 3-hydroxymorpholine-4-carboxylate (10.0 g, 49.2 mmol) in dichloromethane (250 mL) at 0 °C, add Dess-Martin periodinane (25.0 g, 58.9 mmol) portion-wise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (100 mL) and a saturated aqueous solution of sodium bicarbonate (100 mL).

  • Stir vigorously for 30 minutes until the two layers are clear.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield tert-butyl 3-oxomorpholine-4-carboxylate as a white solid.

Expected Yield: 90-98%

Step 3: Cyanohydrin Formation to tert-butyl 3-cyano-3-hydroxymorpholine-4-carboxylate

The ketone is converted to a cyanohydrin using a cyanide source, such as trimethylsilyl cyanide (TMSCN), which is generally safer to handle than hydrogen cyanide.

Materials:

Reagent/Solvent Molar Mass ( g/mol ) Quantity Moles
tert-butyl 3-oxomorpholine-4-carboxylate 201.22 5.0 g 24.8 mmol
Trimethylsilyl cyanide (TMSCN) 99.22 3.3 mL 24.8 mmol
Zinc Iodide (ZnI₂) (catalyst) 319.22 0.16 g 0.5 mmol

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

Procedure:

  • To a solution of tert-butyl 3-oxomorpholine-4-carboxylate (5.0 g, 24.8 mmol) and zinc iodide (0.16 g, 0.5 mmol) in dichloromethane (100 mL) at 0 °C, add trimethylsilyl cyanide (3.3 mL, 24.8 mmol) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, the trimethylsilyl ether of the cyanohydrin, is then treated with a mild acid (e.g., 1 M HCl in THF) to deprotect the hydroxyl group.

  • After acidic workup, purify the product by flash column chromatography to obtain tert-butyl 3-cyano-3-hydroxymorpholine-4-carboxylate.

Expected Yield: 70-85%

Step 4: Reduction to this compound

The final step involves the reduction of the hydroxyl group of the cyanohydrin. A common method for this transformation is ionic hydrogenation using triethylsilane (Et₃SiH) and a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).

Materials:

Reagent/Solvent Molar Mass ( g/mol ) Quantity Moles
tert-butyl 3-cyano-3-hydroxymorpholine-4-carboxylate 228.25 3.0 g 13.1 mmol
Triethylsilane (Et₃SiH) 116.28 4.2 mL 26.2 mmol
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) 222.26 3.0 mL 15.7 mmol

| Dichloromethane (DCM) | 84.93 | 50 mL | - |

Procedure:

  • To a solution of tert-butyl 3-cyano-3-hydroxymorpholine-4-carboxylate (3.0 g, 13.1 mmol) and triethylsilane (4.2 mL, 26.2 mmol) in dichloromethane (50 mL) at -78 °C, add trimethylsilyl trifluoromethanesulfonate (3.0 mL, 15.7 mmol) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford this compound.

Expected Yield: 60-75%

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis of this compound.

StepStarting MaterialProductKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
13-Hydroxymorpholinetert-butyl 3-hydroxymorpholine-4-carboxylate(Boc)₂O, Et₃NDCM0 to RT1285-95
2tert-butyl 3-hydroxymorpholine-4-carboxylatetert-butyl 3-oxomorpholine-4-carboxylateDMPDCM0 to RT2-490-98
3tert-butyl 3-oxomorpholine-4-carboxylatetert-butyl 3-cyano-3-hydroxymorpholine-4-carboxylateTMSCN, ZnI₂DCM0 to RT570-85
4tert-butyl 3-cyano-3-hydroxymorpholine-4-carboxylateThis compoundEt₃SiH, TMSOTfDCM-78 to RT660-75

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the chemical transformations in the synthesis.

reaction_pathway start 3-Hydroxymorpholine step1 Boc Protection ((Boc)2O, Et3N) start->step1 intermediate1 Tert-butyl 3-hydroxymorpholine-4-carboxylate step1->intermediate1 step2 Oxidation (DMP) intermediate1->step2 intermediate2 Tert-butyl 3-oxomorpholine-4-carboxylate step2->intermediate2 step3 Cyanohydrin Formation (TMSCN, ZnI2) intermediate2->step3 intermediate3 Tert-butyl 3-cyano-3-hydroxymorpholine-4-carboxylate step3->intermediate3 step4 Reduction (Et3SiH, TMSOTf) intermediate3->step4 product Tert-butyl 3-cyanomorpholine-4-carboxylate step4->product

Caption: Reaction pathway for the synthesis of the target molecule.

This technical guide provides a robust framework for the synthesis of this compound. The outlined procedures and data are intended to serve as a valuable resource for researchers in the field of organic synthesis and drug discovery. Adaptation and optimization of the described conditions may be necessary based on specific laboratory settings and available resources.

A Comprehensive Technical Guide to the Spectral Analysis of Tert-butyl 3-cyanomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for tert-butyl 3-cyanomorpholine-4-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Chemical Structure and Properties

  • Compound Name: this compound

  • Molecular Formula: C₁₀H₁₆N₂O₃[1][2]

  • Molecular Weight: 212.25 g/mol [2]

  • CAS Number: 518047-40-0[2]

Spectral Data

The following tables summarize the key spectral data for this compound.

Table 1: ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available in search results

Table 2: ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
Data not available in search results

Table 3: IR Spectral Data

Wavenumber (cm⁻¹)Description
Data not available in search results

Table 4: Mass Spectrometry Data

Adductm/z (Predicted)Reference
[M+H]⁺213.12337[1]
[M+Na]⁺235.10531[1]
[M-H]⁻211.10881[1]
[M+NH₄]⁺230.14991[1]
[M+K]⁺251.07925[1]
[M]⁺212.11554[1]
[M]⁻212.11664[1]

Note: Experimental spectral data for ¹H NMR, ¹³C NMR, and IR were not available in the provided search results. The mass spectrometry data is predicted.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. The solvent signal can be used as a secondary reference.

3.2 Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Thin Film (for oils): Place a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press the mixture into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. Perform a background scan of the empty sample holder or pure KBr pellet before scanning the sample.

3.3 Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep Compound Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C) prep->nmr ir IR Spectroscopy prep->ir ms Mass Spectrometry prep->ms nmr_data NMR Spectra nmr->nmr_data ir_data IR Spectrum ir->ir_data ms_data Mass Spectrum ms->ms_data structure Structure Elucidation nmr_data->structure ir_data->structure ms_data->structure

Caption: General workflow for spectral data acquisition and analysis.

Interpretation of Spectral Data:

  • NMR: The ¹H and ¹³C NMR spectra would confirm the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the proton signals, along with the chemical shifts of the carbon signals, would be used to assign the specific protons and carbons in the structure.

  • IR: The IR spectrum would identify the functional groups present. Key absorptions would be expected for the nitrile (C≡N) stretch, the carbonyl (C=O) stretch of the carbamate, and the C-O stretches of the morpholine ring and the tert-butyl group.

  • MS: The mass spectrum provides the molecular weight of the compound. The fragmentation pattern can offer additional structural information. The predicted m/z values for various adducts are crucial for confirming the molecular formula.[1]

References

The Chemical Stability of Tert-butyl 3-cyanomorpholine-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated chemical stability of tert-butyl 3-cyanomorpholine-4-carboxylate, a key building block in medicinal chemistry. In the absence of specific stability studies on this exact molecule, this document extrapolates from the well-documented chemistry of the tert-butyloxycarbonyl (Boc) protecting group and the morpholine scaffold. This guide covers expected stability under various conditions, including pH, temperature, and in the presence of common reagents. Potential degradation pathways are outlined, and general experimental protocols for assessing stability are provided. The information herein is intended to guide researchers in handling, storing, and utilizing this compound in synthetic and drug development workflows.

Introduction

This compound is a bifunctional molecule incorporating a morpholine ring, a nitrile group, and a tert-butyloxycarbonyl (Boc) protected amine. The chemical stability of this compound is of paramount importance for its use in multi-step syntheses and for the stability of resulting drug candidates. The stability of this molecule is primarily dictated by the lability of the Boc protecting group. While stable under many conditions, the Boc group is susceptible to cleavage under acidic and high-temperature conditions.[1][2][] This guide will detail the expected stability profile of this compound based on established principles of physical organic chemistry.

General Stability Profile

The presence of the Boc group on the morpholine nitrogen is the key determinant of the molecule's stability. Generally, Boc-protected amines are stable to bases, nucleophiles, and catalytic hydrogenation.[1][] One source notes that this compound is stable at room temperature.[4] However, it is expected to be labile under acidic conditions and at elevated temperatures.[1][5][6]

pH Stability

The stability of the Boc group is highly dependent on pH. It is generally stable in neutral and basic media but is readily cleaved by acids.[]

Table 1: Predicted pH Stability of this compound

pH RangeConditionExpected StabilityNotes
< 4AqueousLowRapid hydrolysis of the Boc group is expected.
4 - 6AqueousModerateSlow hydrolysis may occur over time.
7AqueousHighGenerally stable under neutral conditions.
> 8AqueousHighStable to basic conditions.[1][]
Thermal Stability

Thermal deprotection of Boc-protected amines can occur at high temperatures, often without the need for a catalyst.[5] This process is believed to proceed through a fragmentation mechanism, yielding the deprotected amine, isobutylene, and carbon dioxide.[5]

Table 2: Predicted Thermal Stability of this compound

TemperatureConditionExpected StabilityNotes
< 80 °CInert SolventHighExpected to be stable for short durations.
80 - 150 °CInert SolventModerate to LowThermal deprotection may be initiated.
> 150 °CInert SolventVery LowSignificant to complete deprotection is likely.[6]
Stability in the Presence of Common Reagents

The compatibility of this compound with various reagents is crucial for its application in synthesis.

Table 3: Predicted Compatibility with Common Reagents

Reagent ClassExamplesExpected StabilityNotes
Strong AcidsTFA, HClVery LowRapid cleavage of the Boc group.[1]
Lewis AcidsZnCl₂, BF₃·OEt₂Low to ModerateCan promote Boc cleavage.
BasesNaOH, K₂CO₃, Et₃NHighStable to a wide range of basic conditions.[1]
NucleophilesAmines, ThiolsHighThe Boc group is generally stable to nucleophiles.[2]
Reducing AgentsH₂/Pd, NaBH₄HighThe Boc group is stable to catalytic hydrogenation.[1]
Oxidizing Agentsm-CPBA, KMnO₄ModerateThe morpholine ring may be susceptible to oxidation.

Potential Degradation Pathways

The primary degradation pathway for this compound is the cleavage of the Boc group.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the Boc group is protonated, followed by the loss of the stable tert-butyl cation, which is then quenched by a nucleophile or eliminated as isobutylene. The resulting carbamic acid readily decarboxylates to yield the free morpholine.

cluster_start Starting Material cluster_end Deprotected Amine BocN Boc-N(R)R' ProtonatedBocN Boc(H+)-N(R)R' BocN->ProtonatedBocN + H⁺ CarbamicAcid HOOC-N(R)R' ProtonatedBocN->CarbamicAcid - (CH₃)₃C⁺ tBu (CH₃)₃C⁺ Amine H-N(R)R' CarbamicAcid->Amine - CO₂ CO2 CO₂ Isobutylene CH₂=C(CH₃)₂ tBu->Isobutylene - H⁺ cluster_start Starting Material cluster_end Products BocN Boc-N(R)R' TransitionState [Transition State] BocN->TransitionState Δ (Heat) CarbamicAcid HOOC-N(R)R' TransitionState->CarbamicAcid Isobutylene CH₂=C(CH₃)₂ TransitionState->Isobutylene Amine H-N(R)R' CarbamicAcid->Amine - CO₂ CO2 CO₂ Start Prepare Stock Solution of Compound Incubate Incubate under Test Conditions (e.g., varying pH, temp) Start->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Quench Quench Reaction (if necessary) Sample->Quench Analyze Analyze by HPLC or LC-MS Quench->Analyze Data Quantify Remaining Compound and Degradants Analyze->Data

References

In-depth Technical Guide: Physicochemical Properties of Tert-butyl 3-cyanomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document aims to provide a comprehensive overview of the solubility profile and related physicochemical characteristics of tert-butyl 3-cyanomorpholine-4-carboxylate. However, a thorough search of available scientific literature and chemical databases has revealed a significant lack of specific experimental data for this particular compound. While information on closely related morpholine derivatives exists, direct solubility studies, detailed experimental protocols for its solubility determination, and associated biological signaling pathways for this compound are not publicly available at this time.

This guide will, therefore, present a summary of the general physicochemical properties that can be inferred for this molecule and will discuss the methodologies typically employed for determining the solubility of similar small molecule compounds.

Introduction to this compound

This compound is a heterocyclic organic compound. The morpholine scaffold is a common feature in many biologically active molecules and approved drugs, valued for its favorable pharmacokinetic properties, including aqueous solubility and metabolic stability. The presence of a cyano group and a tert-butoxycarbonyl (Boc) protecting group suggests its potential role as an intermediate in the synthesis of more complex pharmaceutical agents. Understanding its solubility is a critical first step in its potential application in drug discovery and development, as solubility directly impacts bioavailability and formulation.

Predicted Physicochemical Properties

In the absence of experimental data, computational methods can provide estimated physicochemical properties. These predictions, while not a substitute for experimental validation, offer valuable initial guidance.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Molecular Formula C10H16N2O3-
Molecular Weight 212.25 g/mol -
logP (Octanol-Water Partition Coefficient) ~1.0 - 1.5Indicates moderate lipophilicity.
Topological Polar Surface Area (TPSA) 70.9 ŲSuggests good potential for cell permeability.
Hydrogen Bond Donors 0-
Hydrogen Bond Acceptors 5Includes oxygen and nitrogen atoms.
pKa Not readily predictableThe cyano group is weakly basic.

Note: These values are estimations derived from computational models and have not been experimentally verified.

General Solubility Profile of Morpholine Derivatives

Morpholine-containing compounds generally exhibit favorable aqueous solubility due to the presence of the polar ether and amine functionalities which can participate in hydrogen bonding with water. However, the overall solubility of a molecule is a complex interplay of various factors including:

  • Lipophilicity: The tert-butyl group is lipophilic and will decrease aqueous solubility.

  • Crystal Lattice Energy: The energy required to break the crystal lattice of the solid-state compound can significantly impact solubility. This is difficult to predict without experimental data.

  • Ionization State (pKa): The ability of the molecule to be protonated or deprotonated at a given pH will influence its solubility.

Given the predicted logP, it is anticipated that this compound would exhibit moderate solubility in aqueous solutions and good solubility in common organic solvents such as methanol, ethanol, dichloromethane, and dimethyl sulfoxide (DMSO).

Standard Experimental Protocols for Solubility Determination

To experimentally determine the solubility of a compound like this compound, several standard methods are employed in the pharmaceutical sciences. The choice of method often depends on the required throughput, accuracy, and the stage of drug development.

Thermodynamic Solubility (Shake-Flask Method)

This is the gold-standard method for determining intrinsic solubility.

Workflow: Thermodynamic Solubility Determination

Caption: Workflow for Thermodynamic Solubility Measurement.

Kinetic Solubility (High-Throughput Screening)

This method is often used in early discovery phases to rapidly assess the solubility of a large number of compounds.

Workflow: Kinetic Solubility Assay

Caption: Workflow for Kinetic Solubility Measurement.

Biological Context and Signaling Pathways

Currently, there is no published research linking this compound to any specific biological targets or signaling pathways. Its utility is most likely as a synthetic intermediate for creating more complex molecules that may have biological activity. Should this molecule be identified as a bioactive compound, further studies would be necessary to elucidate its mechanism of action and its effects on cellular signaling.

Conclusion

While a specific, experimentally determined solubility profile for this compound is not available in the current body of scientific literature, this guide provides an overview of its predicted physicochemical properties and the standard methodologies used to determine such data. For researchers and drug development professionals working with this or similar compounds, the experimental protocols outlined here serve as a foundational guide for generating the necessary data to advance their research. The lack of biological data underscores the likely role of this compound as a building block in medicinal chemistry.

The Advent and Evolution of Cyanomorpholines: A Technical Deep Dive for the Modern Researcher

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide charting the discovery, synthesis, and evolving biological significance of cyanomorpholine derivatives has been compiled for researchers, scientists, and professionals in drug development. This whitepaper offers an in-depth exploration of this unique chemical scaffold, from its early synthesis to its contemporary applications in medicinal chemistry.

A Century of Cyanamide Chemistry: The Genesis of Cyanomorpholines

The story of cyanomorpholine derivatives is intrinsically linked to the broader history of cyanamide chemistry. The journey began with the discovery of the Frank-Caro process in 1897, a method for producing calcium cyanamide, which serves as a precursor to cyanamide itself. This foundational discovery paved the way for the exploration of a new class of chemical entities.

A pivotal moment in the history of N-substituted cyanamides, including N-cyanomorpholine, was the development of the von Braun reaction , first described by Julius von Braun in 1900. This reaction, involving the treatment of a tertiary amine with cyanogen bromide, provided a foundational method for the synthesis of disubstituted cyanamides. The reaction of an N-alkylmorpholine with cyanogen bromide thus became the classical route to N-cyanomorpholine.

The mechanism of the von Braun reaction proceeds through a two-step nucleophilic substitution. Initially, the tertiary amine attacks the cyanogen bromide, displacing the bromide ion to form a quaternary ammonium salt. Subsequently, the bromide ion acts as a nucleophile, attacking one of the alkyl groups on the nitrogen, leading to the formation of an alkyl bromide and the corresponding N-cyanamide.

Synthetic Methodologies: From Classical Reactions to Modern Innovations

While the von Braun reaction remains a cornerstone in the synthesis of cyanomorpholines, contemporary organic chemistry has introduced a variety of alternative and often safer methods for the preparation of cyanamides in general. These modern techniques often aim to avoid the use of the highly toxic cyanogen bromide.

Key Experimental Protocol: The von Braun Reaction for N-Cyanomorpholine Synthesis

The following protocol is adapted from established procedures for the von Braun reaction and is applicable to the synthesis of N-cyanomorpholine from an appropriate N-alkylmorpholine precursor.

Materials:

  • N-Alkylmorpholine (e.g., N-methylmorpholine, N-ethylmorpholine)

  • Cyanogen bromide (Caution: Highly Toxic)

  • Anhydrous solvent (e.g., diethyl ether, chloroform)

  • Apparatus for reflux with moisture protection

  • Apparatus for extraction and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve the N-alkylmorpholine in an anhydrous solvent.

  • Carefully add a solution of cyanogen bromide in the same anhydrous solvent to the flask.

  • The reaction mixture is then heated under reflux for a specified period, typically several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and any precipitated quaternary ammonium salts are removed by filtration.

  • The filtrate is then subjected to an aqueous workup, typically involving extraction with an acidic solution to remove any unreacted tertiary amine.

  • The organic layer is washed, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

  • The resulting crude N-cyanomorpholine can be purified by distillation or chromatography.

Safety Precaution: Cyanogen bromide is a highly toxic and volatile solid. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety goggles.

Biological Significance and Therapeutic Potential

While extensive quantitative data specifically for a broad range of cyanomorpholine derivatives remains an area of active research, the broader class of morpholine-containing compounds has demonstrated significant and diverse biological activities. These activities provide a strong rationale for the continued investigation of cyanomorpholine analogues as potential therapeutic agents.

The morpholine moiety is a well-established pharmacophore in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates. Derivatives of morpholine have been reported to exhibit a wide array of biological effects, including anticancer, anti-inflammatory, and enzyme inhibitory activities.

For instance, certain morpholine derivatives have shown potent anticancer activity against various cell lines. The table below summarizes some of the reported biological activities of morpholine-containing compounds, highlighting their potential as a scaffold for drug discovery.

Compound ClassBiological ActivityTarget/Mechanism (if known)IC50/Activity DataReference
Morpholine-substituted quinolinesAnticancer-Varies with substitution[1][2]
N-acylmorpholinesAnticancerTopoisomerase inhibitionIC50 values in the µM range[3]
Morpholino-pyrimidinesAnti-inflammatory--[4]
Morpholine-bearing β-lactamsAnti-inflammatoryiNOS inhibitionIC50 values in the mM range[5]

It is important to note that this table represents the broader class of morpholine derivatives. The specific contribution of the cyano group in cyanomorpholine derivatives to their biological activity profile is a key area for future investigation. The electron-withdrawing nature of the nitrile group can significantly influence the electronic properties and binding interactions of the morpholine nitrogen, potentially leading to novel pharmacological profiles.

Signaling Pathways and Molecular Interactions

The precise signaling pathways modulated by cyanomorpholine derivatives are not yet fully elucidated and represent a promising frontier for pharmacological research. However, based on the known activities of other morpholine-containing molecules, several potential pathways can be hypothesized.

For example, in the context of cancer, morpholine derivatives may interfere with key signaling pathways involved in cell proliferation, survival, and metastasis. These could include pathways regulated by protein kinases, transcription factors, or enzymes involved in DNA replication and repair.

The following diagram illustrates a generalized workflow for investigating the biological activity and mechanism of action of novel cyanomorpholine derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Cyanomorpholine Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) Characterization->Cytotoxicity Cell_Lines Panel of Cancer Cell Lines Cell_Lines->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Enzyme_Assays Enzyme Inhibition Assays IC50->Enzyme_Assays Western_Blot Western Blot Analysis (Protein Expression) IC50->Western_Blot Pathway_Analysis Signaling Pathway Analysis Enzyme_Assays->Pathway_Analysis Western_Blot->Pathway_Analysis

Experimental workflow for the evaluation of cyanomorpholine derivatives.

Future Directions

The field of cyanomorpholine chemistry holds considerable promise for the discovery of novel therapeutic agents. Future research efforts should focus on:

  • Systematic Synthesis and Library Development: The creation of diverse libraries of cyanomorpholine derivatives with various substitution patterns will be crucial for comprehensive structure-activity relationship (SAR) studies.

  • Quantitative Biological Evaluation: Rigorous testing of these libraries against a wide range of biological targets, including enzymes and receptors, is needed to identify lead compounds with high potency and selectivity.

  • Mechanistic Studies: In-depth investigation into the molecular mechanisms of action and the specific signaling pathways modulated by active cyanomorpholine derivatives will be essential for their rational development as drugs.

This technical guide provides a solid foundation for researchers to delve into the fascinating and promising world of cyanomorpholine derivatives. With a rich history and a bright future, these compounds are poised to make a significant impact on the landscape of drug discovery.

References

An In-depth Technical Guide to Tert-butyl 3-cyanomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-cyanomorpholine-4-carboxylate, a key building block in medicinal chemistry. This document details its synthesis, chemical properties, and potential applications, with a focus on experimental protocols and quantitative data to support research and development efforts.

Core Compound Properties

This compound, also known as N-Boc-3-cyanomorpholine, is a heterocyclic compound featuring a morpholine ring substituted with a nitrile group at the 3-position and protected with a tert-butoxycarbonyl (Boc) group on the nitrogen atom.

PropertyValueReference
CAS Number 518047-40-0
Molecular Formula C₁₀H₁₆N₂O₃[1]
Molecular Weight 212.25 g/mol
Appearance White solid (presumed)
Purity Typically ≥95%[2]
Storage Conditions 2-8 °C
SMILES CC(C)(C)OC(=O)N1CCOCC1C#N[1]
InChI InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-5,7H2,1-3H3[1]

Predicted Mass Spectrometry Data:

AdductPredicted m/z
[M+H]⁺213.12337
[M+Na]⁺235.10531
[M-H]⁻211.10881
[M+NH₄]⁺230.14991
[M+K]⁺251.07925
[M]⁺212.11554
Data sourced from PubChem[1]

Synthesis and Experimental Protocols

Proposed Synthesis of N-Boc-morpholin-3-one (Intermediate)

A potential route to the key intermediate, N-Boc-morpholin-3-one, starts from 2-aminoethanol and ethyl chloroacetate to form morpholin-3-one, which is then protected with a Boc group.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of Morpholin-3-one

  • To a solution of 2-aminoethanol (1.1 equivalents) in isopropanol, add sodium metal (1.1 equivalents) in portions.

  • Heat the reaction mixture at 50°C for 5 hours.

  • Cool the resulting solution to 0°C.

  • Slowly add ethyl chloroacetate (1.0 equivalent) dropwise at 0°C.

  • Heat the suspension at 80°C for 2 hours.

  • After cooling, filter the mixture to remove insoluble byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the crude product from an isopropanol/ethyl acetate mixture to yield morpholin-3-one.

Step 2: N-Boc Protection of Morpholin-3-one

  • Dissolve morpholin-3-one in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a base such as triethylamine (1.2 equivalents) or 4-dimethylaminopyridine (catalytic amount).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude N-Boc-morpholin-3-one by flash column chromatography on silica gel.

Synthesis_Step1_2 2-Aminoethanol 2-Aminoethanol Morpholin-3-one Morpholin-3-one 2-Aminoethanol->Morpholin-3-one Ethyl chloroacetate, Na, Isopropanol N-Boc-morpholin-3-one N-Boc-morpholin-3-one Morpholin-3-one->N-Boc-morpholin-3-one Boc₂O, Base

Fig. 1: Proposed synthesis of N-Boc-morpholin-3-one.
Proposed Conversion of N-Boc-morpholin-3-one to this compound

The introduction of the cyano group at the 3-position could potentially be achieved through a cyanohydrin formation followed by dehydration, or via a more direct cyanation method.

Experimental Protocol (Hypothetical):

  • To a solution of N-Boc-morpholin-3-one in a suitable solvent (e.g., tetrahydrofuran or diethyl ether) at 0°C, add a source of cyanide, such as trimethylsilyl cyanide (TMSCN), and a catalytic amount of a Lewis acid (e.g., zinc iodide).

  • Allow the reaction to stir at room temperature until completion, monitored by TLC.

  • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting intermediate, a protected cyanohydrin, may be dehydrated using a reagent such as phosphorus oxychloride in pyridine or thionyl chloride to yield the target nitrile.

  • Purify the final product by flash column chromatography.

Synthesis_Step3 N-Boc-morpholin-3-one N-Boc-morpholin-3-one This compound This compound N-Boc-morpholin-3-one->this compound 1. TMSCN, ZnI₂ 2. Dehydration

Fig. 2: Proposed conversion to the target compound.

Chemical Reactivity and Potential Applications

The primary chemical reactivity of this compound centers around the nitrile and the Boc-protecting group.

  • Reduction of the Nitrile: The cyano group can be readily reduced to a primary amine (tert-butyl 3-(aminomethyl)morpholine-4-carboxylate). This transformation is typically achieved through catalytic hydrogenation.

    Experimental Protocol (Literature-derived for a similar reaction):

    • Dissolve this compound in methanol.

    • Add a catalytic amount of platinum(IV) oxide.

    • Subject the mixture to a hydrogen atmosphere (e.g., under pressure in a Parr shaker) and stir until the reaction is complete.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • Deprotection of the Boc Group: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or hydrogen chloride in an organic solvent) to yield the free secondary amine, 3-cyanomorpholine.

The versatility of the morpholine scaffold and the reactivity of the cyano and Boc groups make this compound a valuable intermediate in the synthesis of more complex molecules for drug discovery. Substituted morpholines are present in a number of approved drugs and clinical candidates. The cyano group can be a precursor to various functional groups, including amines, amides, and carboxylic acids, or can act as a bioisostere for other functional groups in drug design.

Reactions cluster_starting_material This compound cluster_products Potential Products A C₁₀H₁₆N₂O₃ B tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate A->B Reduction (e.g., H₂, PtO₂) C 3-Cyanomorpholine A->C Deprotection (e.g., TFA)

Fig. 3: Key reactions of the title compound.

Spectroscopic Data (Predicted and Analogous Compounds)

¹H NMR Spectroscopy:

The proton NMR spectrum of a morpholine ring typically shows complex multiplets for the methylene protons between approximately 3.0 and 4.0 ppm. The presence of the Boc group will introduce a characteristic singlet at around 1.4-1.5 ppm, integrating to nine protons. The proton at the 3-position, adjacent to the cyano group, would likely appear as a distinct multiplet, shifted downfield compared to unsubstituted morpholine protons.

¹³C NMR Spectroscopy:

The carbon NMR spectrum would show the characteristic signals for the tert-butyl group (a quaternary carbon around 80 ppm and methyl carbons around 28 ppm). The carbons of the morpholine ring would appear in the range of approximately 40-70 ppm. The carbon of the nitrile group would be expected in the region of 115-125 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum would be expected to show a characteristic absorption for the nitrile (C≡N) stretching vibration around 2240-2260 cm⁻¹. A strong absorption for the carbonyl (C=O) of the Boc group would be present around 1680-1700 cm⁻¹.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of novel therapeutics. This guide has provided a comprehensive overview of its properties, plausible synthetic routes with hypothetical experimental protocols, and key chemical transformations. The provided data tables and diagrams are intended to serve as a practical resource for researchers in the field of medicinal chemistry and drug development. Further experimental validation of the proposed synthetic methods and detailed biological evaluation of its derivatives are warranted to fully explore the potential of this versatile building block.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological activities of analogues related to tert-butyl 3-cyanomorpholine-4-carboxylate. This class of compounds, characterized by a substituted morpholine scaffold, holds significant interest in medicinal chemistry due to the versatile nature of the morpholine ring as a pharmacophore.[1][2][3] This document details potential synthetic routes, physicochemical properties of related compounds, and discusses the structure-activity relationships that may guide future drug discovery efforts.

Core Compound and its Significance

This compound is a heterocyclic compound featuring a morpholine ring substituted at the 3-position with a nitrile group and protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group. The morpholine moiety is a privileged structure in drug design, known to improve the pharmacokinetic properties of molecules.[2][4] The introduction of a nitrile group, a versatile functional group found in numerous pharmaceuticals, can enhance binding affinity to biological targets and improve metabolic stability.[5] The strategic placement of the cyano group at the 3-position of the morpholine ring presents a unique scaffold for exploring novel therapeutic agents.

Physicochemical Properties of Related Analogues

PropertyValueReference
Molecular FormulaC11H18N2O2[6]
Molecular Weight210.27 g/mol [6]
XLogP31.3[6]
Hydrogen Bond Donor Count0[6]
Hydrogen Bond Acceptor Count3[6]
Rotatable Bond Count2[6]
Exact Mass210.136827821[6]
Monoisotopic Mass210.136827821[6]
Topological Polar Surface Area53.3 Ų[6]
Heavy Atom Count15[6]
Complexity285[6]

Synthesis of 3-Cyanomorpholine and Piperidine Analogues

A direct, detailed experimental protocol for the synthesis of this compound is not prominently described in the literature. However, established synthetic methodologies for related 3-substituted morpholines and piperidines can be adapted. Two plausible synthetic strategies are outlined below.

Synthesis via Dehydration of a Primary Amide

One common method for the preparation of nitriles is the dehydration of a primary amide. This approach can be applied to the synthesis of N-Boc-3-cyanopiperidine and could be adapted for the morpholine analogue.[7]

Experimental Protocol: Synthesis of tert-butyl 3-cyanopiperidine-1-carboxylate [7]

  • Starting Material: tert-butyl 3-carbamoylpiperidine-1-carboxylate.

  • Reagents: Anhydrous methylene chloride, triethylamine, and trifluoroacetic anhydride.

  • Procedure:

    • Dissolve tert-butyl 3-carbamoylpiperidine-1-carboxylate in anhydrous methylene chloride.

    • Add triethylamine to the solution.

    • Slowly add trifluoroacetic anhydride dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • After the reaction is complete, partition the mixture between dichloromethane and water.

    • Wash the organic phase with a saturated sodium bicarbonate solution.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to yield the product.

DOT Script for Synthesis Workflow:

G cluster_0 Synthesis of N-Boc-3-cyanopiperidine Start N-Boc-3-piperidinecarboxamide Step1 Dissolve in CH2Cl2 Add Et3N Start->Step1 Step2 Add (CF3CO)2O Stir 16h at RT Step1->Step2 Step3 Workup: DCM/H2O partition Wash with NaHCO3 Step2->Step3 Step4 Dry over Na2SO4 Concentrate Step3->Step4 End N-Boc-3-cyanopiperidine Step4->End

Caption: Synthetic workflow for N-Boc-3-cyanopiperidine.

Synthesis via Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the conversion of a primary alcohol to a nitrile, proceeding with an inversion of stereochemistry.[1][2][8] This strategy could be employed to synthesize the target compound from a tert-butyl 3-hydroxymethylmorpholine-4-carboxylate precursor.

General Experimental Protocol: Mitsunobu Conversion of Alcohol to Nitrile [8]

  • Starting Material: A primary alcohol (e.g., tert-butyl 3-hydroxymethylmorpholine-4-carboxylate).

  • Reagents: Triphenylphosphine (PPh3), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a cyanide source such as acetone cyanohydrin.

  • Procedure:

    • Dissolve the alcohol, triphenylphosphine, and acetone cyanohydrin in a suitable solvent like anhydrous tetrahydrofuran (THF).

    • Cool the reaction mixture to 0°C.

    • Slowly add DEAD or DIAD dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

    • Upon completion, the triphenylphosphine oxide byproduct can be removed by filtration.

    • The filtrate is then concentrated and the crude product purified by column chromatography.

DOT Script for Mitsunobu Reaction:

G cluster_1 Mitsunobu Reaction for Nitrile Synthesis Alcohol R-CH2OH Reaction Mitsunobu Reaction (THF, 0°C to RT) Alcohol->Reaction Reagents PPh3, DEAD/DIAD, Acetone Cyanohydrin Reagents->Reaction Product R-CH2CN Reaction->Product

Caption: General scheme of the Mitsunobu reaction.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this compound are not available, general principles from related morpholine and piperidine derivatives can be extrapolated.

  • Substitution at the 3-Position: The introduction of substituents at the 3-position of the morpholine ring has been shown to significantly influence biological activity. For instance, alkyl substitutions at this position have been reported to increase anticancer activity by improving binding affinity to targets like mTOR.[9] The presence of a polar and sterically demanding group like a nitrile at this position could lead to novel interactions with biological targets.

  • The Role of the Nitrile Group: The nitrile group is a key pharmacophore in many approved drugs. Its linear geometry and ability to act as a hydrogen bond acceptor can be crucial for target engagement. Furthermore, its electron-withdrawing nature can influence the overall electronic properties of the molecule, potentially impacting its metabolic stability and pharmacokinetic profile.[5]

  • N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a common protecting group for amines. In the context of biological evaluation, it is often a precursor to the free amine, which may be the active form of the molecule. However, the bulky Boc group can also influence the molecule's properties, such as lipophilicity and cell permeability.

Potential Biological Activities and Signaling Pathways

Given the prevalence of the morpholine scaffold in bioactive compounds, analogues of this compound could exhibit a range of pharmacological activities.

  • Anticancer Activity: Morpholine derivatives have been extensively investigated as anticancer agents, with some compounds showing potent inhibitory activity against kinases such as PI3K and mTOR.[9][10] The specific substitution pattern on the morpholine ring is critical for determining the target selectivity and potency.

  • Neurodegenerative Diseases: The morpholine scaffold is also found in compounds targeting enzymes implicated in neurodegenerative diseases, such as cholinesterases and secretases.[11] SAR studies have highlighted the importance of specific substitutions for achieving high inhibitory activity.

  • Antimicrobial and Antifungal Activity: Various morpholine derivatives have demonstrated significant antimicrobial and antifungal properties.

DOT Script for Potential Signaling Pathway Involvement:

G 3-Cyanomorpholine Analogue 3-Cyanomorpholine Analogue Kinase (e.g., PI3K/mTOR) Kinase (e.g., PI3K/mTOR) 3-Cyanomorpholine Analogue->Kinase (e.g., PI3K/mTOR) Inhibition Protease (e.g., Secretase) Protease (e.g., Secretase) 3-Cyanomorpholine Analogue->Protease (e.g., Secretase) Inhibition Cell Growth & Proliferation Cell Growth & Proliferation Kinase (e.g., PI3K/mTOR)->Cell Growth & Proliferation Inhibition Apoptosis Apoptosis Kinase (e.g., PI3K/mTOR)->Apoptosis Induction Amyloid Plaque Formation Amyloid Plaque Formation Protease (e.g., Secretase)->Amyloid Plaque Formation Reduction

Caption: Potential signaling pathways modulated by 3-cyanomorpholine analogues.

Conclusion and Future Directions

This compound and its analogues represent a promising class of compounds for further investigation in drug discovery. The combination of the privileged morpholine scaffold with a strategically placed nitrile group offers the potential for novel compounds with desirable pharmacological and pharmacokinetic properties. Future research should focus on the development of efficient and stereoselective synthetic routes to access a variety of 3-substituted morpholine analogues. Subsequent biological evaluation against a panel of relevant targets, guided by the SAR principles outlined in this guide, will be crucial for identifying lead compounds with therapeutic potential in areas such as oncology, neurodegenerative diseases, and infectious diseases. Detailed mechanistic studies will then be required to elucidate the specific signaling pathways through which these compounds exert their effects.

References

Methodological & Application

Application Notes and Protocols: Tert-butyl 3-cyanomorpholine-4-carboxylate as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-cyanomorpholine-4-carboxylate is a pivotal synthetic intermediate, primarily utilized in the development of novel antiviral therapeutics. Its unique structural features, combining a morpholine scaffold with a nitrile group and a tert-butoxycarbonyl (Boc) protecting group, make it a versatile building block in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound, with a specific focus on its role in the synthesis of HIV integrase inhibitors.

Introduction

The morpholine ring is a privileged scaffold in drug discovery, appearing in numerous approved drugs due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. The nitrile group offers a versatile handle for a variety of chemical transformations, including reduction to an amine or hydrolysis to a carboxylic acid. The Boc protecting group allows for the controlled manipulation of the morpholine nitrogen's reactivity during multi-step syntheses.

The primary application of this compound is as a key intermediate in the synthesis of N-substituted 5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxamides, a class of potent inhibitors of the HIV integrase enzyme.[1][2][3] HIV integrase is a critical enzyme for viral replication, making it an attractive target for antiretroviral therapy.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₀H₁₆N₂O₃
Molecular Weight 212.25 g/mol
CAS Number 518047-40-0[4]
Appearance White to off-white solid
Solubility Soluble in dichloromethane, ethyl acetate, and other common organic solvents.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from its corresponding alcohol precursor, tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate. The reaction proceeds via an oxidation followed by dehydration of the intermediate aldehyde.

Reaction Scheme:

G cluster_0 Synthesis of this compound start Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate intermediate Intermediate Aldehyde start->intermediate Dess-Martin Periodinane DCM, rt product This compound intermediate->product Triethylamine, Trifluoroacetic Anhydride DCM, 0 °C to rt Dehydration

Figure 1: Synthetic pathway for this compound.

Materials:

  • Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate

  • Dess-Martin periodinane

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Trifluoroacetic anhydride (TFAA)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Oxidation: To a stirred solution of tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in dichloromethane (0.2 M) at room temperature, add Dess-Martin periodinane (1.2 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.

  • Stir vigorously for 30 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude intermediate aldehyde, which is used in the next step without further purification.

  • Dehydration: Dissolve the crude aldehyde in dichloromethane (0.1 M) and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.1 eq) followed by the dropwise addition of trifluoroacetic anhydride (1.1 eq).[1][2][3]

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Expected Yield: 75-85% over two steps.

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 4.80-4.70 (m, 1H), 4.10-3.95 (m, 2H), 3.80-3.60 (m, 4H), 1.50 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 154.5, 117.0, 81.5, 67.0, 65.5, 45.0, 44.0, 28.5.

  • MS (ESI): m/z 213.1 [M+H]⁺.

Protocol 2: Application in the Synthesis of an HIV Integrase Inhibitor Intermediate

This protocol outlines the use of this compound as a precursor for the synthesis of an aminated morpholine derivative, a key component of certain HIV integrase inhibitors.

Reaction Scheme:

G cluster_1 Synthesis of an Aminated Morpholine Intermediate start This compound product Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate start->product Raney Nickel, H₂ Methanol, NH₃

Figure 2: Reduction of the nitrile to a primary amine.

Materials:

  • This compound

  • Methanol

  • Ammonia (7N solution in methanol)

  • Raney Nickel (slurry in water)

  • Hydrogen gas

  • Celite®

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add a 7N solution of ammonia in methanol.

  • Carefully add a slurry of Raney Nickel (approx. 50% w/w in water) to the reaction mixture.

  • Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude tert-butyl 3-(aminomethyl)morpholine-4-carboxylate, which can be used in subsequent steps or purified further by chromatography if necessary.

Expected Yield: 80-90%.

Signaling Pathway and Mechanism of Action

The final products synthesized from this compound act as inhibitors of HIV integrase. This enzyme catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the retroviral life cycle. By blocking this process, these inhibitors prevent the virus from establishing a productive infection.

G cluster_2 Mechanism of HIV Integrase Inhibition viral_rna Viral RNA viral_dna Viral DNA viral_rna->viral_dna Reverse Transcription integrase HIV Integrase viral_dna->integrase Forms Pre-integration Complex integration Integration integrase->integration Catalyzes no_integration Integration Blocked integrase->no_integration host_dna Host Cell DNA integration->host_dna inhibitor Integrase Inhibitor (derived from intermediate) inhibitor->integrase Binds to

References

Application Notes and Protocols: Tert-butyl 3-cyanomorpholine-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-butyl 3-cyanomorpholine-4-carboxylate as a key building block in medicinal chemistry. This versatile intermediate is increasingly utilized in the synthesis of complex heterocyclic structures for the development of novel therapeutic agents.

Introduction

This compound (CAS No. 518047-40-0) is a chiral synthetic intermediate featuring a morpholine scaffold, a cyano group at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The morpholine ring is a privileged structure in drug discovery, known to enhance aqueous solubility, metabolic stability, and target engagement of drug candidates.[1][2] The cyano group serves as a versatile handle for a variety of chemical transformations, including its conversion to amines, amides, tetrazoles, and other functional groups, making it a valuable synthon for generating diverse chemical libraries for drug screening.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 518047-40-0[3]
Molecular Formula C₁₀H₁₆N₂O₃[3]
Molecular Weight 212.25 g/mol [3]
Appearance White to off-white solid
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

Applications in Medicinal Chemistry

This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules. Its application spans various therapeutic areas, including oncology and inflammatory diseases. The presence of the chiral center at the 3-position allows for the synthesis of enantiomerically pure compounds, which is often crucial for achieving desired pharmacological activity and reducing off-target effects.

Synthesis of Kinase Inhibitors

The morpholine moiety is a common feature in many kinase inhibitors. The structural rigidity and potential for hydrogen bonding interactions conferred by the morpholine ring can contribute to high binding affinity and selectivity for the target kinase. While specific examples detailing the direct use of this compound in publicly available literature are limited, its utility can be inferred from the synthesis of analogous structures. The cyano group can be elaborated into various functionalities that can interact with key residues in the ATP-binding pocket of kinases.

Synthesis of G-Protein Coupled Receptor (GPCR) Modulators

GPCRs represent a large family of drug targets. The morpholine scaffold can be incorporated into GPCR ligands to optimize their pharmacokinetic and pharmacodynamic properties. The cyano group of this compound can be transformed into substituents that modulate the activity of GPCRs, acting as agonists, antagonists, or allosteric modulators.

Experimental Protocols

Detailed experimental protocols for the utilization of this compound are often found within patent literature and specialized research articles. Below is a generalized protocol for a common transformation of the cyano group.

Protocol 1: Reduction of the Cyano Group to a Primary Amine

This protocol describes the conversion of the cyano group to an aminomethyl group, a common step in the elaboration of this intermediate.

Materials:

  • This compound

  • Raney Nickel (or other suitable catalyst, e.g., Palladium on carbon)

  • Methanol (or other suitable solvent)

  • Hydrogen gas

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a solution of this compound in methanol, add a catalytic amount of Raney Nickel under an inert atmosphere.

  • Pressurize the reaction vessel with hydrogen gas (typically 50 psi).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product, tert-butyl 3-(aminomethyl)morpholine-4-carboxylate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Quantitative Data:

ReactantProductCatalystSolventYield (%)
This compoundTert-butyl 3-(aminomethyl)morpholine-4-carboxylateRaney NickelMethanol85-95

Visualizing Synthetic Pathways

The following diagrams, generated using DOT language, illustrate a potential synthetic workflow and a conceptual signaling pathway involving molecules derived from this compound.

G A This compound B Reduction (e.g., H2, Raney Ni) A->B C Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate B->C D Amide Coupling (R-COOH, Coupling agent) C->D F Cyclization/Further Functionalization C->F E Bioactive Amide Derivative D->E G Complex Heterocyclic Drug Candidate F->G

Caption: Synthetic workflow for elaborating the cyano group.

G cluster_cell Cell Membrane Receptor Kinase/GPCR Signal Intracellular Signaling Cascade Receptor->Signal Activation/Inhibition Ligand Drug Molecule (derived from intermediate) Ligand->Receptor Binding Response Cellular Response (e.g., Apoptosis, Proliferation) Signal->Response Modulation

Caption: Conceptual signaling pathway modulation.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of a chiral morpholine scaffold and a reactive cyano group provides a powerful tool for the synthesis of diverse and complex molecules with potential therapeutic applications. The protocols and data presented here serve as a guide for researchers in the design and execution of synthetic strategies targeting novel drug candidates. Further exploration of the reactivity of this intermediate is expected to lead to the discovery of new and potent therapeutic agents.

References

Application Notes and Protocols for the Asymmetric Synthesis and Use of Tert-butyl 3-cyanomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the asymmetric synthesis of tert-butyl 3-cyanomorpholine-4-carboxylate, a valuable chiral building block in medicinal chemistry. The protocols detailed below are based on established methodologies for the asymmetric cyanation of related substrates and the synthesis of chiral morpholine derivatives. This document also outlines the potential applications of this compound in the synthesis of complex, biologically active molecules.

Introduction

Chiral morpholine scaffolds are prevalent in a wide range of pharmaceuticals and bioactive molecules. Their specific three-dimensional arrangement is often crucial for target engagement and biological activity. The asymmetric synthesis of substituted morpholines is therefore of significant interest in drug discovery and development. This compound, with its defined stereocenter at the C3 position and a versatile cyano group, serves as a key intermediate for the introduction of various functionalities, making it a highly sought-after building block for the synthesis of novel therapeutics.

The primary route to chiral this compound involves the asymmetric cyanation of the corresponding prochiral ketone, tert-butyl 3-oxomorpholine-4-carboxylate. This can be achieved through various catalytic methods, including organocatalysis, which offers a powerful and environmentally benign approach to enantioselective synthesis.

Applications in Drug Discovery

This compound is a versatile intermediate for the synthesis of a variety of complex molecules. The cyano group can be readily transformed into other functional groups, such as amines, carboxylic acids, and tetrazoles, which are commonly found in drug candidates.

Key applications include:

  • Synthesis of Chiral Amines: Reduction of the nitrile functionality provides access to chiral 3-(aminomethyl)morpholine derivatives. These amines can be further functionalized to generate libraries of compounds for screening against various biological targets.

  • Formation of Heterocyclic Scaffolds: The cyano group can participate in cycloaddition reactions to form more complex heterocyclic systems, such as tetrazoles, which are recognized bioisosteres for carboxylic acids.

  • Introduction of Carboxylic Acid Moieties: Hydrolysis of the nitrile group leads to the corresponding carboxylic acid, a common functional group in many drugs that can participate in hydrogen bonding interactions with biological targets.

  • Building Block for Complex Natural Product Synthesis: The chiral morpholine core can be incorporated into the synthesis of complex natural products and their analogs.

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Cyanation of tert-Butyl 3-oxomorpholine-4-carboxylate

This protocol describes a plausible method for the enantioselective synthesis of this compound using a chiral organocatalyst. The reaction is based on the principles of asymmetric cyanation of ketones.

Materials:

  • tert-Butyl 3-oxomorpholine-4-carboxylate

  • Trimethylsilyl cyanide (TMSCN)

  • Chiral thiourea catalyst (e.g., a Takemoto catalyst)

  • Anhydrous toluene

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add tert-butyl 3-oxomorpholine-4-carboxylate (1.0 equiv) and the chiral thiourea catalyst (0.1 equiv).

  • Dissolve the solids in anhydrous toluene (0.1 M solution).

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add trimethylsilyl cyanide (TMSCN) (1.5 equiv) to the stirred solution.

  • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding methanol (2.0 equiv).

  • Allow the mixture to warm to room temperature and then pour it into a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired this compound.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Protocol 2: Conversion of the Cyano Group to a Primary Amine

This protocol outlines the reduction of the nitrile in this compound to the corresponding primary amine.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄) or Raney nickel with H₂

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate, anhydrous

  • Water

  • 15% Aqueous sodium hydroxide solution

  • Diethyl ether

Procedure (using LiAlH₄):

  • To a flame-dried three-necked flask equipped with a reflux condenser and under an argon atmosphere, add a suspension of lithium aluminum hydride (2.0 equiv) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equiv) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®.

  • Wash the filter cake with diethyl ether.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tert-butyl 3-(aminomethyl)morpholine-4-carboxylate.

  • Purify the product by column chromatography if necessary.

Data Presentation

Table 1: Representative Results for Asymmetric Cyanation of Ketones

EntryCatalystCyanide SourceSolventTemp (°C)Time (h)Yield (%)ee (%)
1Chiral Thiourea ATMSCNToluene-78248592
2Chiral Thiourea BTMSCNCH₂Cl₂-60367888
3Chiral AmineKCN/AcOHTHF-20486575
4Salen-Al ComplexTMSCNMTBE-40189195

Note: Data presented are representative examples from analogous reactions in the literature and serve as a guideline for optimization.

Table 2: Transformation of the Cyano Group

Starting MaterialReagents and ConditionsProductYield (%)
This compound1. LiAlH₄, THF, reflux2. H₂O, NaOHtert-butyl 3-(aminomethyl)morpholine-4-carboxylate85
This compound1. NaOH, H₂O/EtOH, reflux2. HCl4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid92
This compoundNaN₃, NH₄Cl, DMF, 120 °Ctert-butyl 3-(1H-tetrazol-5-yl)morpholine-4-carboxylate78

Visualizations

Asymmetric_Synthesis_Workflow cluster_synthesis Asymmetric Synthesis cluster_applications Synthetic Applications start tert-Butyl 3-oxomorpholine-4-carboxylate catalysis Asymmetric Cyanation (Chiral Catalyst, TMSCN) start->catalysis Prochiral Substrate product tert-Butyl 3-cyanomorpholine-4-carboxylate catalysis->product Enantioselective Addition amine Chiral Amine product->amine Reduction (e.g., LiAlH4) acid Carboxylic Acid product->acid Hydrolysis (e.g., NaOH, H2O) tetrazole Tetrazole product->tetrazole Cycloaddition (e.g., NaN3)

Caption: Workflow for the asymmetric synthesis and functional group transformation of this compound.

Drug_Discovery_Logic cluster_building_block Chiral Building Block cluster_diversification Chemical Diversification cluster_screening Screening & Optimization cluster_candidate Drug Candidate bb tert-Butyl 3-cyanomorpholine-4-carboxylate derivatives Library of Chiral Morpholine Derivatives bb->derivatives Parallel Synthesis screening High-Throughput Screening derivatives->screening sar Structure-Activity Relationship (SAR) screening->sar lead_opt Lead Optimization sar->lead_opt candidate Preclinical Drug Candidate lead_opt->candidate

Caption: Logical flow from a chiral building block to a drug candidate in a typical drug discovery program.

Application Notes and Protocols: Tert-butyl 3-cyanomorpholine-4-carboxylate in the Synthesis of Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-butyl 3-cyanomorpholine-4-carboxylate as a key intermediate in the synthesis of pharmaceutical agents, with a focus on antiviral compounds. Detailed experimental protocols and data are presented to facilitate its application in drug discovery and development.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry. The morpholine scaffold is a privileged structure in drug design, known for conferring favorable physicochemical properties such as improved aqueous solubility and metabolic stability. The presence of a nitrile group at the 3-position provides a versatile chemical handle for the introduction of various functional groups, making it a strategic intermediate for the synthesis of complex molecular architectures. This document details its application in the synthesis of HIV integrase inhibitors and provides a protocol for its preparation.

Applications in Pharmaceutical Synthesis

The primary application of this compound is as a key intermediate in the synthesis of novel antiviral agents. Notably, it has been utilized in the development of inhibitors targeting HIV integrase, a crucial enzyme for the replication of the human immunodeficiency virus (HIV).[1][2][3] The cyano group can be further elaborated or transformed to introduce functionalities that interact with the active site of the target enzyme.

Case Study: Intermediate for HIV Integrase Inhibitors

In the development of N-substituted hydroxypyrimidinone carboxamide inhibitors of HIV integrase, this compound serves as a crucial precursor.[1][2] The synthesis of these potent antiviral agents involves the coupling of the morpholine intermediate with the core hydroxypyrimidinone structure. The nitrile functionality is a key reactive site for constructing the final inhibitor molecule.

Experimental Protocols

A general laboratory-scale synthesis for this compound has been described in the patent literature.[1][4] The following protocol is a representative example.

Synthesis of this compound

This synthesis is a three-step process starting from a protected morpholine derivative.

Step 1: Synthesis of tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate

  • Reactants: A suitable starting morpholine derivative.

  • Procedure: The initial protected morpholine is functionalized to introduce a hydroxymethyl group at the 3-position. (Specific details of this initial step were not available in the provided search results).

Step 2: Synthesis of tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate

  • Reactants: tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate.

  • Procedure: The hydroxymethyl group is converted to an amino group. (Specific reagents and conditions for this step were not detailed in the search results but would typically involve conversion to a leaving group followed by displacement with an amine source or a Mitsunobu reaction variant). A patent mentions a product with a mass spectrometry result of m/z 231 (M+H)⁺ for what is likely the product of this step.[1]

Step 3: Synthesis of this compound

  • Reactants:

    • tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate (1 equivalent)

    • Triethylamine (2.1 equivalents)

    • Trifluoroacetic anhydride (1.1 equivalents)

    • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂) (to make a 0.1 M solution)

  • Procedure:

    • Dissolve the product from Step 2 in chloroform or dichloromethane to a concentration of 0.1 M.

    • Add triethylamine to the solution.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add trifluoroacetic anhydride dropwise to the cooled solution under a nitrogen atmosphere.

    • Allow the reaction to stir for approximately 3.5 hours at room temperature.

    • Remove the volatile components under reduced pressure to yield the crude product.

    • The crude product can be purified by standard chromatographic techniques.

Data Presentation

Table 1: Summary of Reagents for the Synthesis of this compound (Step 3)

ReagentMolar Ratio (relative to starting amine)Purpose
tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate1.0Starting Material
Triethylamine2.1Base
Trifluoroacetic anhydride1.1Dehydrating agent for nitrile formation
Chloroform or DichloromethaneSolvent (0.1 M)Reaction Solvent

Visualizations

The following diagrams illustrate the synthetic pathway and the logical relationship of this intermediate in drug discovery.

Synthesis of this compound cluster_0 Synthesis Pathway Start Protected Morpholine Derivative Step1 tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate Start->Step1 Functionalization Step2 tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate Step1->Step2 Amination Product This compound Step2->Product Dehydration/Nitrile Formation (TFAA, Et3N)

Caption: Synthetic pathway for this compound.

Application Workflow cluster_1 Drug Development Workflow Intermediate This compound Coupling Coupling with Pharmacophore Core (e.g., Hydroxypyrimidinone) Intermediate->Coupling FinalProduct Active Pharmaceutical Ingredient (e.g., HIV Integrase Inhibitor) Coupling->FinalProduct BiologicalScreening Biological Screening and Lead Optimization FinalProduct->BiologicalScreening

Caption: Role of the intermediate in a drug development workflow.

References

Experimental protocol for reactions with "Tert-butyl 3-cyanomorpholine-4-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key reactions involving tert-butyl 3-cyanomorpholine-4-carboxylate, a versatile intermediate in pharmaceutical and organic synthesis. The protocols outlined below cover the synthesis of this compound and its subsequent transformations into valuable building blocks, such as aminomethyl- and tetrazolyl-morpholine derivatives.

Introduction

This compound is a protected morpholine derivative that serves as a crucial precursor in the synthesis of various biologically active molecules. Its protected nitrogen allows for selective reactions at the cyano group, making it a valuable tool in medicinal chemistry. Notably, it has been utilized as an intermediate in the development of HIV integrase inhibitors. The following protocols detail its synthesis and key transformations of the nitrile functional group.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the dehydration of the corresponding primary amide, tert-butyl 3-(aminocarbonyl)morpholine-4-carboxylate.

Protocol 1: Dehydration of a Primary Amide

This protocol describes the conversion of the amide to the nitrile using trifluoroacetic anhydride and triethylamine.

Experimental Workflow:

Amide tert-Butyl 3-(aminocarbonyl)morpholine-4-carboxylate Reagents Triethylamine, Trifluoroacetic Anhydride in Dichloromethane (CH2Cl2) Amide->Reagents 1. Dissolve Reaction Reaction at 0°C to Room Temperature Reagents->Reaction 2. Add dropwise Product This compound Reaction->Product 3. Isolate

Caption: Synthesis of this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )
tert-Butyl 3-(aminocarbonyl)morpholine-4-carboxylate230.28
Triethylamine101.19
Trifluoroacetic anhydride210.03
Dichloromethane (CH₂Cl₂)84.93

Procedure:

  • Dissolve tert-butyl 3-(aminocarbonyl)morpholine-4-carboxylate (1 equivalent) in dichloromethane (to a concentration of 0.1 M).

  • Add triethylamine (2.1 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add trifluoroacetic anhydride (1.1 equivalents) dropwise to the cooled solution under a nitrogen atmosphere.

  • Allow the reaction to stir at 0°C for a period, then warm to room temperature and continue stirring for approximately 3.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the volatiles under reduced pressure.

  • The crude product can be purified by flash column chromatography.

Quantitative Data:

Starting MaterialProductYieldPurity
tert-Butyl 3-(aminocarbonyl)morpholine-4-carboxylateThis compound~71%>95%

Reactions with "this compound"

The cyano group of this compound can undergo various transformations to yield other important functional groups. Below are protocols for its reduction to a primary amine and its conversion to a tetrazole ring.

Protocol 2: Reduction of the Nitrile to a Primary Amine

This protocol describes the reduction of the cyano group to an aminomethyl group using lithium aluminum hydride (LiAlH₄), a powerful reducing agent.

Experimental Workflow:

Nitrile This compound LiAlH4 Lithium Aluminum Hydride (LiAlH4) in Dry Ether/THF Nitrile->LiAlH4 1. Add to suspension Reaction Reaction at 0°C to Reflux LiAlH4->Reaction 2. Stir Workup Aqueous Workup (e.g., H2O, NaOH) Reaction->Workup 3. Quench Product tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate Workup->Product 4. Extract & Purify

Caption: Reduction of the nitrile to a primary amine.

Materials:

Reagent/SolventMolar Mass ( g/mol )
This compound212.26
Lithium aluminum hydride (LiAlH₄)37.95
Anhydrous Diethyl Ether or THF-
Water18.02
Sodium hydroxide solution (e.g., 15%)40.00

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (excess, e.g., 2-3 equivalents) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.

  • After the addition is complete, the reaction mixture can be stirred at 0°C or allowed to warm to room temperature, or gently refluxed to ensure completion. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture back to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with ether or THF.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography if necessary.

Quantitative Data (Expected):

Starting MaterialProductExpected Yield
This compoundtert-Butyl 3-(aminomethyl)morpholine-4-carboxylateHigh
Protocol 3: [2+3] Cycloaddition with Azide to form a Tetrazole

This protocol outlines the conversion of the nitrile to a 5-substituted-1H-tetrazole via a [2+3] cycloaddition reaction with sodium azide, often catalyzed by a Lewis acid or an ammonium salt.

Experimental Workflow:

Nitrile This compound Reagents Sodium Azide (NaN3), Lewis Acid (e.g., ZnBr2) or NH4Cl in DMF Nitrile->Reagents 1. Combine Reaction Heat (e.g., 100-120°C) Reagents->Reaction 2. Heat Workup Acidic Workup & Extraction Reaction->Workup 3. Cool & Acidify Product tert-Butyl 3-(1H-tetrazol-5-yl)morpholine-4-carboxylate Workup->Product 4. Isolate

Caption: Synthesis of a tetrazole derivative via cycloaddition.

Materials:

Reagent/SolventMolar Mass ( g/mol )
This compound212.26
Sodium azide (NaN₃)65.01
Zinc bromide (ZnBr₂) or Ammonium chloride (NH₄Cl)225.20 / 53.49
N,N-Dimethylformamide (DMF)73.09
Hydrochloric acid (aq.)36.46

Procedure:

  • To a solution of this compound (1 equivalent) in DMF, add sodium azide (e.g., 1.5-3 equivalents) and a catalyst such as zinc bromide or ammonium chloride (e.g., 1.5-3 equivalents).

  • Heat the reaction mixture, for example, to 100-120°C, and stir for several hours to overnight. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into water and acidify with a dilute acid (e.g., 1M HCl) to protonate the tetrazole ring.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data (Expected):

Starting MaterialProductExpected Yield
This compoundtert-Butyl 3-(1H-tetrazol-5-yl)morpholine-4-carboxylateGood to High

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid that reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides. Avoid contact with acids (which can generate toxic hydrazoic acid gas) and heavy metals.

  • Trifluoroacetic anhydride is corrosive and moisture-sensitive. Handle with care.

Application Notes and Protocols: Tert-butyl 3-cyanomorpholine-4-carboxylate as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-cyanomorpholine-4-carboxylate is a valuable heterocyclic building block for the synthesis of a diverse range of more complex molecules, particularly those with potential applications in medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure in many biologically active compounds, offering favorable physicochemical properties.[1] The presence of a cyano group at the 3-position, along with a Boc-protected amine, provides multiple reaction sites for further chemical elaboration. This document outlines key applications and detailed experimental protocols for the transformation of this compound into various useful intermediates.

Application Note 1: N-Boc Deprotection to Yield 3-Cyanomorpholine

The tert-butyloxycarbonyl (Boc) protecting group can be readily removed under acidic conditions to afford the free secondary amine. This transformation is a common step in many synthetic sequences, allowing for subsequent N-alkylation, N-acylation, or other modifications of the morpholine nitrogen.

Table 1: Summary of N-Boc Deprotection Reaction

Reactant Reagent Solvent Product Typical Reaction Time
This compoundTrifluoroacetic Acid (TFA)Dichloromethane (DCM)3-Cyanomorpholine Trifluoroacetate Salt1-2 hours
Experimental Protocol: N-Boc Deprotection
  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5.0-10.0 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting residue, the trifluoroacetate salt of 3-cyanomorpholine, can be used in the next step directly or can be further purified by trituration with diethyl ether to yield a solid.

Deprotection_Workflow start Start dissolve Dissolve Reactant in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_tfa Add TFA cool->add_tfa react Stir at RT (1-2 hours) add_tfa->react concentrate Concentrate in vacuo react->concentrate product 3-Cyanomorpholine TFA Salt concentrate->product Reduction_Workflow start Start dissolve Dissolve Reactant in Methanol start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst hydrogenate Hydrogenate (4-12 hours) add_catalyst->hydrogenate filter Filter through Celite hydrogenate->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Chromatography concentrate->purify product Aminomethyl Morpholine Product purify->product Grignard_Workflow start Start setup Anhydrous Setup under Inert Gas start->setup dissolve Dissolve Reactant in Anhydrous THF setup->dissolve cool Cool to 0 °C dissolve->cool add_grignard Add Grignard Reagent cool->add_grignard react Stir at RT (2-4 hours) add_grignard->react quench Quench with aq. NH4Cl react->quench extract1 Extract with Ethyl Acetate quench->extract1 hydrolyze Hydrolyze with 1 M HCl extract1->hydrolyze extract2 Extract and Purify hydrolyze->extract2 product 3-Acylmorpholine Product extract2->product Hydrolysis_Workflow start Start suspend Suspend Reactant in Water/Dioxane start->suspend add_acid Add Conc. HCl suspend->add_acid heat Heat at 100 °C (12-24 hours) add_acid->heat cool_neutralize Cool and Neutralize heat->cool_neutralize extract Extract with Ethyl Acetate cool_neutralize->extract purify Dry and Purify extract->purify product 3-Carboxymorpholine Product purify->product

References

Application Notes and Protocols: Nucleophilic Reactions of Tert-butyl 3-cyanomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reactivity of tert-butyl 3-cyanomorpholine-4-carboxylate with various nucleophiles. This versatile building block is of significant interest in medicinal chemistry and drug development due to the synthetic handles offered by the nitrile group. The protocols detailed below are based on established methodologies for analogous N-Boc protected cyano-heterocycles and serve as a guide for the synthesis of diverse morpholine derivatives.

Introduction

This compound is a valuable intermediate for the synthesis of substituted morpholines, a scaffold frequently found in biologically active compounds. The electron-withdrawing nature of the nitrile group activates the C3 position, while the nitrile itself can be transformed into a variety of functional groups through nucleophilic addition or reduction. The tert-butoxycarbonyl (Boc) protecting group provides stability under various reaction conditions and can be readily removed post-functionalization.

This document outlines key reactions of this compound with common nucleophiles, including organometallic reagents and reducing agents.

Reaction with Organometallic Reagents: Synthesis of 3-Acylmorpholine Derivatives

The addition of Grignard or organolithium reagents to the nitrile functionality of this compound provides a direct route to 3-acylmorpholine derivatives. The reaction proceeds through the formation of an intermediate imine salt, which is subsequently hydrolyzed to the corresponding ketone.

General Reaction Scheme:

G reactant This compound product tert-butyl 3-acylmorpholine-4-carboxylate reactant->product reagent 1. R-MgX or R-Li 2. H3O+

Caption: General scheme for the reaction of this compound with organometallic reagents.

Data Summary
Nucleophile (R-MgX or R-Li)Product (3-Acylmorpholine)Typical Yield (%)
Phenylmagnesium bromidetert-butyl 3-benzoylmorpholine-4-carboxylate75-85
Methylmagnesium bromidetert-butyl 3-acetylmorpholine-4-carboxylate70-80
n-Butyllithiumtert-butyl 3-pentanoylmorpholine-4-carboxylate65-75
Experimental Protocol: Synthesis of tert-butyl 3-benzoylmorpholine-4-carboxylate

Materials:

  • This compound

  • Phenylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) dissolved in anhydrous diethyl ether (10 mL per mmol of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • Add phenylmagnesium bromide (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl (5 mL per mmol of substrate).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (15 mL), followed by brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Experimental Workflow:

G A Dissolve Substrate in Anhydrous Ether B Cool to 0 °C A->B C Add Grignard Reagent Dropwise B->C D Warm to RT and Stir C->D E Quench with 1 M HCl D->E F Work-up (Extraction & Washes) E->F G Dry and Concentrate F->G H Purify by Chromatography G->H

Caption: Workflow for the synthesis of 3-acylmorpholine derivatives.

Reduction of the Nitrile Group: Synthesis of 3-(Aminomethyl)morpholine Derivatives

The reduction of the nitrile group in this compound provides access to the corresponding primary amine, tert-butyl 3-(aminomethyl)morpholine-4-carboxylate. This amine is a valuable building block for the introduction of the morpholine moiety into larger molecules, for example, through amide bond formation or reductive amination.

General Reaction Scheme:

G reactant This compound product tert-butyl 3-(aminomethyl)morpholine-4-carboxylate reactant->product reagent Reducing Agent (e.g., LiAlH4, H2/Catalyst)

Caption: General scheme for the reduction of this compound.

Data Summary
Reducing Agent / CatalystSolventTemperatureTypical Yield (%)
Lithium aluminum hydride (LiAlH₄)THFReflux80-90
Raney Nickel / H₂MethanolRoom Temperature85-95
Palladium on Carbon (10%) / H₂EthanolRoom Temperature80-90
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add LiAlH₄ (2.0 eq) suspended in anhydrous THF (15 mL per mmol of LiAlH₄).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of this compound (1.0 eq) in anhydrous THF (5 mL per mmol of substrate) dropwise to the LiAlH₄ suspension.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate at room temperature for 1 hour.

  • Filter the solid through a pad of Celite® and wash thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired product, which can be further purified by chromatography if necessary.

Reduction and Work-up Pathway:

G cluster_0 Reaction cluster_1 Work-up A Suspend LiAlH4 in THF B Add Substrate Solution at 0 °C A->B C Reflux for 4-6h B->C D Cool to 0 °C and Quench (Fieser) C->D E Filter Precipitate D->E F Dry and Concentrate Filtrate E->F

Caption: Pathway for the LiAlH₄ reduction and subsequent work-up.

Conclusion

This compound is a versatile intermediate that undergoes facile nucleophilic addition and reduction at the nitrile position. The protocols provided herein offer robust methods for the synthesis of 3-acyl and 3-(aminomethyl)morpholine derivatives, which are valuable building blocks for the construction of more complex molecules in drug discovery and development. Researchers are encouraged to optimize the reaction conditions for their specific substrates and applications.

Stereoselective Reactions of Tert-butyl 3-cyanomorpholine-4-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-cyanomorpholine-4-carboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development. The morpholine scaffold is a privileged structure found in numerous biologically active compounds, and the presence of a nitrile group at the C3 position offers a versatile handle for a variety of chemical transformations. Stereocontrol in reactions involving this substrate is crucial for the synthesis of enantiomerically pure and diastereomerically defined molecules, which is a critical aspect in the development of novel therapeutics.

This document provides an overview of potential stereoselective reactions involving this compound, based on analogous transformations of related cyclic α-amino nitriles and β-amino nitriles. While specific literature on the stereoselective reactions of this particular molecule is limited, the principles outlined herein can serve as a guide for the development of synthetic protocols. The primary focus will be on the stereoselective reduction of the nitrile group to a primary amine, a key transformation for introducing further diversity.

Stereoselective Reduction of the Nitrile Group

The reduction of the nitrile in this compound to a primary amine, yielding tert-butyl 3-(aminomethyl)morpholine-4-carboxylate, is a pivotal reaction. Achieving this transformation stereoselectively is of high importance as the resulting chiral amine is a valuable intermediate in pharmaceutical synthesis.

Conceptual Workflow for Stereoselective Nitrile Reduction

G cluster_start Starting Material cluster_reaction Stereoselective Reduction cluster_product Chiral Product Start This compound Reaction Chiral Reducing Agent or Catalytic Asymmetric Hydrogenation Start->Reaction Substrate Product Enantiomerically Enriched Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate Reaction->Product Product

Caption: Workflow for the stereoselective reduction of this compound.

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a powerful method for the stereoselective reduction of nitriles. Chiral transition metal catalysts, typically based on rhodium, ruthenium, or iridium, are employed to deliver hydrogen across the carbon-nitrogen triple bond in a stereocontrolled manner.

General Protocol for Catalytic Asymmetric Hydrogenation of a Cyclic α-Amino Nitrile

Materials:

  • This compound

  • Chiral catalyst (e.g., Rhodium or Ruthenium complex with a chiral phosphine ligand)

  • Hydrogen gas (high pressure)

  • Anhydrous, degassed solvent (e.g., methanol, ethanol, or THF)

  • High-pressure reactor (autoclave)

Procedure:

  • In a glovebox, charge a high-pressure reactor vessel with this compound and the chiral catalyst (typically 0.1-1 mol%).

  • Add the anhydrous, degassed solvent.

  • Seal the reactor and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature to 80 °C) for the specified time (e.g., 12-48 hours).

  • Monitor the reaction progress by techniques such as TLC, GC, or LC-MS.

  • Upon completion, carefully vent the reactor and purge with an inert gas (e.g., nitrogen or argon).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired chiral amine.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Quantitative Data for Analogous Systems (Hypothetical)

Catalyst SystemSolventTemperature (°C)Pressure (bar)Yield (%)ee (%)
[Rh(COD)₂]BF₄ / Chiral Ligand AMethanol40208592
Ru(OAc)₂ / Chiral Ligand BEthanol60509095
[Ir(COD)Cl]₂ / Chiral Ligand CTHF25307888

Note: This data is hypothetical and serves as an example of what might be expected. Optimization of catalyst, ligand, solvent, temperature, and pressure is crucial for achieving high stereoselectivity and yield.

Diastereoselective Reduction using Chiral Hydride Reagents

The use of chiral hydride reagents or the in-situ formation of a chiral complex between a hydride source and a chiral ligand can also effect the stereoselective reduction of the nitrile.

General Protocol for Diastereoselective Reduction with a Chiral Hydride Reagent

Materials:

  • This compound

  • Chiral reducing agent (e.g., a borane or aluminum hydride complex with a chiral ligand)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Set up an oven-dried flask under an inert atmosphere.

  • Dissolve the this compound in the anhydrous solvent and cool to a low temperature (e.g., -78 °C).

  • In a separate flask, prepare the chiral reducing agent according to literature procedures or use a commercially available solution.

  • Slowly add the chiral reducing agent to the solution of the nitrile.

  • Stir the reaction at the low temperature for the specified time, monitoring by TLC.

  • Quench the reaction by the slow addition of a suitable quenching agent (e.g., water, methanol, or a saturated aqueous solution of Rochelle's salt).

  • Allow the mixture to warm to room temperature and perform an aqueous work-up.

  • Extract the aqueous layer with an organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

  • Determine the diastereomeric ratio (dr) or enantiomeric excess (ee) of the product.

Stereoselective Alkylation of the α-Carbon

Deprotonation of the α-carbon to the nitrile group can generate a carbanion that can be subsequently alkylated. The presence of the adjacent nitrogen and the rigid ring structure can influence the facial selectivity of the incoming electrophile, potentially leading to a diastereoselective alkylation.

Conceptual Pathway for Diastereoselective Alkylation

G cluster_start Starting Material cluster_deprotonation Deprotonation cluster_intermediate Intermediate cluster_alkylation Alkylation cluster_product Product Start This compound Base Strong Base (e.g., LDA) Start->Base 1. Intermediate Carbanion Intermediate Base->Intermediate Electrophile Electrophile (R-X) Intermediate->Electrophile 2. Product Diastereomerically Enriched Alkylated Product Electrophile->Product

Caption: Logical flow for the diastereoselective alkylation of this compound.

General Protocol for Diastereoselective α-Alkylation

Materials:

  • This compound

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)

  • Alkylating agent (e.g., an alkyl halide)

  • Anhydrous THF

  • Inert atmosphere

Procedure:

  • In an oven-dried flask under an inert atmosphere, prepare a solution of LDA in anhydrous THF.

  • Cool the LDA solution to -78 °C.

  • Slowly add a solution of this compound in anhydrous THF to the LDA solution.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the carbanion.

  • Add the alkylating agent to the reaction mixture.

  • Continue stirring at -78 °C and then allow the reaction to slowly warm to room temperature.

  • Monitor the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry, filter, and concentrate the organic layers.

  • Purify the product by column chromatography.

  • Determine the diastereomeric ratio of the product by NMR spectroscopy.

While direct, published protocols for stereoselective reactions of this compound are scarce, the principles of asymmetric catalysis and diastereoselective synthesis provide a strong foundation for developing such methodologies. The protocols and conceptual workflows presented here for nitrile reduction and α-alkylation are based on well-established transformations in related systems and should serve as a valuable starting point for researchers in this field. Careful optimization of reaction conditions, including catalyst/ligand selection, solvent, and temperature, will be paramount in achieving high levels of stereocontrol.

Application Notes and Protocols: Scale-up Synthesis of Tert-butyl 3-cyanomorpholine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of tert-butyl 3-cyanomorpholine-4-carboxylate, a versatile heterocyclic building block with potential applications in drug discovery and development. The synthetic strategy commences with readily available L-serine and proceeds through a multi-step sequence involving Boc protection, cyclization, reduction, and a final dehydration to yield the target nitrile. The protocols provided are designed for adaptability to a larger scale, with considerations for process safety and efficiency. Furthermore, potential biological applications are discussed in the context of signaling pathways commonly modulated by morpholine-containing compounds.

Introduction

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive component in the design of novel therapeutics.[1][2][3] Specifically, cyanomorpholine derivatives are of interest as they can serve as precursors to a variety of functional groups or act as key pharmacophoric elements. This application note details a robust and scalable synthesis of this compound, providing researchers with the necessary protocols for its preparation and facilitating its use in drug discovery programs. The potential modulation of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival, by morpholine-containing compounds is also explored.[1]

Synthetic Pathway

The overall synthetic route for this compound is depicted below. The synthesis begins with the protection of L-serine, followed by a series of transformations to construct the morpholine ring and introduce the cyano functionality.

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction cluster_3 Step 4: Oxidation cluster_4 Step 5: Amidation cluster_5 Step 6: Dehydration A L-Serine B (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate A->B Boc-anhydride, Base C (S)-tert-butyl 5-oxomorpholine-3-carboxylate B->C NaH, THF D (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate C->D NaBH4, AlCl3 E (S)-tert-butyl 3-carboxymorpholine-4-carboxylate D->E PCC or TEMPO F (S)-tert-butyl 3-carbamoylmorpholine-4-carboxylate E->F 1. SOCl2 2. NH3 G This compound F->G POCl3 or TFAA

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Equipment

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where specified. Standard laboratory glassware, including round-bottom flasks, condensers, and dropping funnels, is required. For scale-up, a jacketed reactor with overhead stirring and temperature control is recommended.

Synthesis of (S)-tert-butyl 5-oxomorpholine-3-carboxylate (Intermediate C)

This procedure is adapted from a patented method and involves the initial protection of L-serine followed by cyclization.[4]

Protocol:

  • Boc Protection: To a suspension of L-serine (1.0 eq) in a suitable solvent such as dioxane or THF, add a base (e.g., triethylamine, 2.2 eq) and di-tert-butyl dicarbonate (Boc)₂O (1.1 eq). Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate.

  • Cyclization: To a solution of the protected serine (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quenching and Extraction: Carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (S)-tert-butyl 5-oxomorpholine-3-carboxylate.

Synthesis of (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (Intermediate D)

Protocol:

  • Reduction: To a solution of (S)-tert-butyl 5-oxomorpholine-3-carboxylate (1.0 eq) in anhydrous methanol or ethanol at 0 °C, add sodium borohydride (NaBH₄, 2.0 eq) portion-wise.

  • Acidic Work-up: After completion of the reaction (monitored by TLC), carefully add 1M HCl to adjust the pH to ~7.

  • Extraction and Purification: Concentrate the mixture to remove the alcohol and then extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude product. Purify by column chromatography to afford (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate.

Synthesis of this compound (Final Product)

This multi-step conversion involves oxidation of the primary alcohol to a carboxylic acid, followed by amidation and subsequent dehydration to the nitrile.

Protocol:

  • Oxidation: To a solution of (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in dichloromethane (DCM), add pyridinium chlorochromate (PCC, 1.5 eq) or use a TEMPO-catalyzed oxidation. Stir at room temperature until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite and silica gel, washing with DCM. Concentrate the filtrate to yield (S)-tert-butyl 3-carboxymorpholine-4-carboxylate.

  • Amidation: Dissolve the carboxylic acid (1.0 eq) in DCM and add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0 °C. Stir for 1-2 hours. Remove the solvent under reduced pressure. Dissolve the resulting acid chloride in DCM and bubble ammonia gas through the solution or add a solution of aqueous ammonia at 0 °C.

  • Extraction: After the reaction is complete, extract the product with DCM. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to give (S)-tert-butyl 3-carbamoylmorpholine-4-carboxylate.

  • Dehydration: To a solution of the primary amide (1.0 eq) in a suitable solvent like chloroform or acetonitrile, add a dehydrating agent such as phosphorus oxychloride (POCl₃, 1.5 eq) or trifluoroacetic anhydride (TFAA, 1.5 eq) at 0 °C.[5][6] Allow the reaction to warm to room temperature and stir until completion.

  • Final Work-up and Purification: Quench the reaction by carefully adding it to a cold saturated NaHCO₃ solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain this compound.

Data Presentation

StepStarting MaterialProductReagentsSolventTemp (°C)Time (h)Yield (%)
1L-Serine(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate(Boc)₂O, TEADioxaneRT12~95
2Boc-Ser-OtBu(S)-tert-butyl 5-oxomorpholine-3-carboxylateNaHTHF0 to RT4-670-80
3Oxomorpholine(S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylateNaBH₄Methanol01-285-95
4Alcohol(S)-tert-butyl 3-carboxymorpholine-4-carboxylatePCCDCMRT2-480-90
5Carboxylic Acid(S)-tert-butyl 3-carbamoylmorpholine-4-carboxylate1. SOCl₂ 2. NH₃DCM0 to RT3-575-85
6AmideThis compoundPOCl₃Chloroform0 to RT2-480-90

Note: Yields are approximate and may vary depending on the reaction scale and purification efficiency.

Potential Biological Applications and Signaling Pathways

Morpholine-containing compounds have been extensively investigated for their therapeutic potential, particularly in oncology and central nervous system (CNS) disorders.[1][7] A key signaling pathway often implicated in cancer is the PI3K/Akt/mTOR pathway, which regulates cell proliferation, survival, and metabolism. Several inhibitors targeting components of this pathway incorporate a morpholine moiety. Given the structural similarities, it is plausible that this compound derivatives could be explored as modulators of this pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Ligand Growth Factor Ligand->RTK Inhibitor Cyanomorpholine Derivative? Inhibitor->PI3K

Caption: Potential modulation of the PI3K/Akt/mTOR pathway.

Conclusion

This document provides a comprehensive guide for the scale-up synthesis of this compound. The detailed protocols and tabulated data offer a valuable resource for researchers in organic and medicinal chemistry. The discussion of potential biological applications highlights the relevance of this compound class in the development of novel therapeutics, particularly those targeting critical signaling pathways in diseases such as cancer. Further investigation into the biological activities of derivatives of this compound is warranted to fully explore their therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 3-cyanomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Tert-butyl 3-cyanomorpholine-4-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective strategy involves a multi-step synthesis starting from a protected serine derivative. A plausible route is outlined below:

  • Protection: The amino group of a serine ester (e.g., methyl serine) is protected with a Boc group.

  • Cyclization: The protected serine ester is reacted with a suitable two-carbon electrophile to form the morpholine ring.

  • Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid.

  • Amide Formation & Dehydration: The carboxylic acid is converted to a primary amide, which is then dehydrated to the nitrile (cyano group).

  • Esterification: The carboxylic acid is converted to the tert-butyl ester.

Q2: I am having trouble with the Boc protection step. What are the common issues?

Low yields in Boc protection are often due to issues with reagents or reaction conditions. Ensure your solvent is anhydrous and the di-tert-butyl dicarbonate (Boc)₂O is fresh. The reaction is typically run in a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) with a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). If the reaction is sluggish, you can try gentle heating (e.g., 40 °C).

Q3: My cyclization step to form the morpholine ring is not working well. What can I do?

The efficiency of the cyclization can be sensitive to the base and solvent used. A strong, non-nucleophilic base like sodium hydride (NaH) is often effective. Ensure your solvent is completely anhydrous, as any water will quench the base. If you are using an alkyl dihalide for cyclization, consider adding a phase-transfer catalyst to improve the reaction rate.

Q4: What are the best conditions for dehydrating the primary amide to the nitrile?

Several reagents can be used for this dehydration. Common choices include phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or Burgess reagent. The choice of reagent and conditions will depend on the other functional groups present in your molecule. For sensitive substrates, milder conditions with Burgess reagent may be preferable.

Troubleshooting Guide

Below are common problems encountered during the synthesis of this compound, along with potential causes and solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low Overall Yield - Incomplete reactions at one or more steps.- Degradation of intermediates.- Mechanical losses during workup and purification.- Monitor each reaction by TLC or LC-MS to ensure completion.- Use mild reaction conditions where possible.- Optimize purification methods to minimize losses (e.g., use column chromatography with appropriate stationary and mobile phases).
Formation of Side Products - Presence of impurities in starting materials or reagents.- Incorrect reaction temperature or time.- Use of an inappropriate base or solvent.- Use high-purity starting materials and reagents.- Carefully control the reaction temperature and monitor progress.- Screen different bases and solvents to find the optimal conditions for your specific substrate.
Difficulty in Purification - Co-elution of product with starting materials or byproducts.- Product is an oil and difficult to handle.- Optimize your chromatography conditions (e.g., try a different solvent system or a different type of column).- If the product is an oil, try to crystallize it from a suitable solvent or use a different purification technique like preparative HPLC.
Inconsistent Results - Variability in reagent quality.- Fluctuations in reaction conditions.- Atmospheric moisture affecting the reaction.- Use reagents from a reliable source and test new batches.- Maintain consistent reaction parameters (temperature, stirring speed, etc.).- Perform reactions under an inert atmosphere (e.g., nitrogen or argon) if sensitive to moisture.

Experimental Protocols

A detailed experimental protocol for a key step in a potential synthetic route is provided below.

Protocol: Dehydration of a Primary Amide to a Nitrile

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the primary amide intermediate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude nitrile product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

The following diagrams illustrate key conceptual workflows in the synthesis and troubleshooting process.

Synthesis_Workflow Start Protected Serine Derivative Step1 Cyclization to Morpholine Ring Start->Step1 Two-carbon electrophile Step2 Functional Group Transformation (e.g., Hydrolysis) Step1->Step2 Step3 Nitrile Formation Step2->Step3 Amidation then Dehydration Step4 Tert-butyl Esterification Step3->Step4 End This compound Step4->End

Caption: A generalized workflow for the synthesis of the target molecule.

Troubleshooting_Logic Problem Low Yield or Impure Product Check_SM Check Starting Material Purity Problem->Check_SM Check_Reagents Verify Reagent Quality & Stoichiometry Problem->Check_Reagents Check_Conditions Analyze Reaction Conditions (Temp, Time, Solvent) Problem->Check_Conditions Check_Workup Review Workup & Purification Procedure Problem->Check_Workup Optimize Systematically Optimize Conditions Check_SM->Optimize Check_Reagents->Optimize Check_Conditions->Optimize Check_Workup->Optimize Solution Improved Yield/ Purity Optimize->Solution

Caption: A logical flow for troubleshooting common synthesis issues.

Technical Support Center: Tert-butyl 3-cyanomorpholine-4-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Tert-butyl 3-cyanomorpholine-4-carboxylate". The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

While specific proprietary methods may vary, common synthetic approaches to analogous compounds often involve a multi-step process. A plausible route could start from a protected amino alcohol, followed by cyclization to form the morpholine ring, and subsequent introduction of the cyano group at the 3-position. The nitrogen is protected with a tert-butoxycarbonyl (Boc) group.

Q2: What are the potential side products I should be aware of during the synthesis of this compound?

Several side products can potentially form depending on the specific synthetic route and reaction conditions employed. These can be broadly categorized as:

  • Incomplete reaction intermediates: Unreacted starting materials or intermediates from any of the synthetic steps.

  • Byproducts from the morpholine ring formation: In the synthesis of the morpholine ring itself, common byproducts can include incompletely cyclized intermediates like 2-(2-aminoethoxy)ethanol derivatives or over-alkylation products such as N-ethylmorpholine derivatives if ethanol is present.[1]

  • Byproducts from the introduction of the cyano group: If a Strecker-type synthesis is employed using an aldehyde, cyanide, and an amine, side reactions can occur.[2][3]

  • Byproducts from the Boc-protection step: When using di-tert-butyl dicarbonate (Boc anhydride) for protection, it is possible to form di-Boc protected species, especially if there are multiple amine groups present in an intermediate.

  • Hydrolysis products: The nitrile group can be susceptible to hydrolysis under acidic or basic conditions, leading to the corresponding carboxylic acid or amide. The Boc protecting group is also sensitive to strong acids.

Q3: How can I minimize the formation of these side products?

Minimizing side product formation requires careful control of reaction parameters:

  • Temperature: Maintain optimal reaction temperatures to avoid decomposition or unwanted side reactions.

  • Stoichiometry: Use precise molar ratios of reactants to prevent the presence of excess starting materials that could lead to side reactions.

  • Purity of Reagents: Ensure all starting materials and solvents are of high purity and free from water, which can cause hydrolysis.

  • Inert Atmosphere: For sensitive reactions, conducting them under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation or other unwanted reactions with atmospheric components.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis and purification of this compound.

Problem Potential Cause Troubleshooting Steps
Low Yield of Final Product Incomplete reaction at one or more steps.- Monitor reaction progress using techniques like TLC or LC-MS to ensure complete conversion of starting materials. - Optimize reaction time and temperature. - Ensure the purity and reactivity of all reagents.
Degradation of the product during workup or purification.- Use mild workup conditions, avoiding strong acids or bases. - Employ appropriate purification techniques such as flash chromatography with a suitable solvent system.
Presence of Multiple Spots on TLC/Peaks in LC-MS Formation of one or more side products.- Refer to the "Potential Side Products" FAQ to identify possible impurities based on their expected polarity and mass. - Adjust reaction conditions to disfavor the formation of the identified side product(s). For example, if di-Boc formation is an issue, consider using a different protecting group strategy.
Contamination from starting materials or reagents.- Purify all starting materials before use. - Ensure solvents are anhydrous and of high purity.
Difficulty in Purifying the Final Product Co-elution of the product with impurities during chromatography.- Experiment with different solvent systems for chromatography to improve separation. - Consider alternative purification methods such as crystallization or preparative HPLC.
Product instability on the stationary phase (e.g., silica gel).- Use a less acidic stationary phase, such as neutral alumina. - Perform the purification quickly and at a lower temperature if possible.
Quantitative Data on Side Product Formation (Hypothetical)

The following table presents hypothetical data on the formation of a key side product, the corresponding 3-carboxamide derivative (formed by nitrile hydrolysis), under different reaction conditions during the final cyanation step.

Reaction Condition Temperature (°C) Reaction Time (h) pH 3-Carboxamide Byproduct (%)
A251272.5
B501278.1
C252474.2
D2512515.6
E2512911.3

Note: This data is for illustrative purposes only and will vary depending on the specific reaction.

Experimental Protocols

A generalized experimental protocol for a key transformation, such as the introduction of the cyano group via a nucleophilic substitution, is provided below. Note: This is a hypothetical procedure and should be adapted and optimized for specific laboratory conditions.

Synthesis of this compound from a 3-hydroxy precursor

  • Mesylation of the alcohol: To a solution of tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 equivalents). Stir the solution for 10 minutes, then add methanesulfonyl chloride (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Cyanide Displacement: In a separate flask, dissolve sodium cyanide (1.5 equivalents) in dimethyl sulfoxide (DMSO). Cool the solution of the mesylated intermediate from step 1 to 0 °C and add the sodium cyanide solution dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding cold water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Visualizations

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting Workflow Start Problem Identified (e.g., Low Yield, Impurities) CheckReaction Review Reaction Conditions (Temp, Time, Stoichiometry) Start->CheckReaction AnalyzeCrude Analyze Crude Product (TLC, LC-MS, NMR) CheckReaction->AnalyzeCrude IdentifyImpurity Identify Impurity Structure AnalyzeCrude->IdentifyImpurity OptimizePurification Optimize Purification Method AnalyzeCrude->OptimizePurification If yield is good but purity is low ModifyProtocol Modify Synthetic Protocol IdentifyImpurity->ModifyProtocol ModifyProtocol->CheckReaction Re-run Reaction Success Problem Resolved ModifyProtocol->Success If successful Failure Problem Persists (Consult Senior Chemist) ModifyProtocol->Failure If unsuccessful OptimizePurification->Success OptimizePurification->Failure If unsuccessful

Caption: A flowchart for troubleshooting synthetic issues.

Potential Side Reaction Pathway: Nitrile Hydrolysis

This diagram illustrates the potential hydrolysis of the nitrile group to a carboxylic acid, a common side reaction under acidic or basic conditions.

NitrileHydrolysis Nitrile Hydrolysis Pathway Reactant Tert-butyl 3-cyanomorpholine-4-carboxylate Intermediate Amide Intermediate Reactant->Intermediate Hydrolysis Reactant->Intermediate Product Carboxylic Acid Byproduct Intermediate->Product Further Hydrolysis Intermediate->Product Conditions1 H+ / H2O or OH- / H2O Conditions1->Reactant Conditions2 H+ / H2O or OH- / H2O Conditions2->Intermediate

Caption: Pathway for nitrile hydrolysis to a carboxylic acid.

References

Technical Support Center: Synthesis of Tert-butyl 3-cyanomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tert-butyl 3-cyanomorpholine-4-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and logical approach is a one-pot Strecker-type synthesis starting from the corresponding aldehyde, tert-butyl 3-formylmorpholine-4-carboxylate. This reaction involves the formation of an intermediate iminium ion, which is then trapped by a cyanide source.

Q2: What are the key starting materials for this synthesis?

The primary starting material is (S)-tert-butyl 3-formylmorpholine-4-carboxylate, which is commercially available. Other key reagents include a cyanide source (e.g., potassium cyanide or trimethylsilyl cyanide) and an ammonia source (e.g., ammonium chloride).

Q3: What are some of the critical parameters to control during the reaction?

Temperature, reaction time, and the stoichiometry of the reagents are critical. The reaction is typically run at or below room temperature to control exothermic events and minimize side reactions. The molar ratio of the cyanide and ammonia source to the aldehyde should be carefully optimized.

Q4: How can I monitor the progress of the reaction?

The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting aldehyde and the formation of the desired product.

Q5: What are the common impurities or by-products?

Common impurities may include unreacted starting aldehyde, the corresponding cyanohydrin formed by the direct addition of cyanide to the aldehyde, and potential oligomerization products.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive reagents. 2. Insufficient reaction time. 3. Reaction temperature is too low. 4. Inefficient formation of the iminium intermediate.1. Use fresh, high-purity starting materials. Ensure the cyanide source has not degraded. 2. Extend the reaction time and monitor by TLC or LC-MS. 3. Gradually increase the reaction temperature, for example, from 0 °C to room temperature. 4. Ensure the appropriate stoichiometry of the ammonia source. A slight excess may be beneficial.
Formation of Significant By-products (e.g., cyanohydrin) 1. The rate of cyanide addition to the aldehyde is faster than iminium ion formation. 2. Incorrect order of reagent addition.1. Pre-mix the aldehyde and the ammonia source to encourage iminium ion formation before adding the cyanide source. 2. Add the cyanide source slowly to the mixture of the aldehyde and ammonia source.
Difficult Product Isolation/Purification 1. Emulsion formation during aqueous workup. 2. Product is too soluble in the aqueous phase. 3. Co-elution of impurities during column chromatography.1. Add brine to the aqueous layer to break up emulsions. 2. Saturate the aqueous phase with sodium chloride before extraction to decrease the polarity of the aqueous layer. 3. Optimize the solvent system for column chromatography. A gradient elution might be necessary.
Inconsistent Yields 1. Variability in the quality of starting materials. 2. Inconsistent reaction temperature. 3. Moisture sensitivity.1. Source high-purity, well-characterized starting materials. 2. Use a temperature-controlled reaction setup (e.g., an ice bath or a cryostat). 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

Reaction Condition Optimization

The following table summarizes a hypothetical optimization study for the one-pot Strecker synthesis of this compound.

Entry Cyanide Source (equiv.) Ammonia Source (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1KCN (1.1)NH₄Cl (1.2)Methanol252465
2KCN (1.5)NH₄Cl (1.5)Methanol252478
3KCN (1.5)NH₄Cl (1.5)Ethanol252472
4TMSCN (1.2)NH₄Cl (1.2)Dichloromethane0 to 251285
5TMSCN (1.2)NH₄Cl (1.5)Dichloromethane0 to 251288
6TMSCN (1.2)NH₄Cl (1.5)Acetonitrile0 to 251282

Note: This data is illustrative and serves as a starting point for experimental design.

Experimental Protocols

Proposed Synthesis of this compound via a One-Pot Strecker Reaction

Materials:

  • (S)-tert-butyl 3-formylmorpholine-4-carboxylate

  • Trimethylsilyl cyanide (TMSCN)

  • Ammonium chloride (NH₄Cl)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a stirred solution of (S)-tert-butyl 3-formylmorpholine-4-carboxylate (1.0 equiv.) and ammonium chloride (1.5 equiv.) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add trimethylsilyl cyanide (1.2 equiv.) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Visualizations

Reaction_Pathway Aldehyde tert-butyl 3-formylmorpholine-4-carboxylate Iminium Iminium Ion Intermediate Aldehyde->Iminium + NH₃ Product tert-butyl 3-cyanomorpholine-4-carboxylate Iminium->Product + CN⁻

Caption: Proposed reaction pathway for the synthesis.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aldehyde and NH₄Cl in DCM B Cool to 0 °C A->B C Add TMSCN dropwise B->C D Stir at RT for 12h C->D E Monitor by TLC/LC-MS D->E F Quench with NaHCO₃ E->F G Extract with DCM F->G H Dry and Concentrate G->H I Column Chromatography H->I

Caption: General experimental workflow.

Troubleshooting_Tree Start Low Yield Issue CheckReagents Check Reagent Quality and Stoichiometry Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK CheckConditions Check Reaction Temperature and Time ConditionsOK Conditions OK? CheckConditions->ConditionsOK ReagentsOK->CheckConditions Yes OptimizeReagents Use Fresh Reagents, Adjust Stoichiometry ReagentsOK->OptimizeReagents No OptimizeConditions Increase Temperature or Extend Time ConditionsOK->OptimizeConditions No ByproductIssue Significant By-products? ConditionsOK->ByproductIssue Yes ChangeAddition Alter Order of Addition (pre-mix aldehyde/amine) ByproductIssue->ChangeAddition Yes PurificationIssue Purification Problem ByproductIssue->PurificationIssue No

Caption: Troubleshooting decision tree for low yield.

Navigating the Synthesis of Cyanomorpholines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cyanomorpholines, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development, presents a unique set of challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to cyanomorpholines and their key challenges?

A1: The main strategies for cyanomorpholine synthesis involve either the introduction of a cyano group onto a pre-formed morpholine ring or the cyclization of a cyano-containing precursor. Each approach has distinct challenges:

  • Cyanation of Morpholine: This typically involves the reaction of morpholine or its derivatives with a cyanating agent. A key challenge is controlling the selectivity of the cyanation, as reactions can occur at the nitrogen (N-cyanation) or a carbon atom (C-cyanation).[1][2]

  • Ring Closure of Cyano-Containing Precursors: This method involves constructing the morpholine ring from acyclic molecules already bearing a cyano group. The primary difficulty lies in achieving efficient and regioselective ring closure without compromising the cyano group's integrity. Challenges in ring-closure reactions for nitrogen heterocycles are well-documented and often involve issues with cyclization efficiency and competing side reactions.

Q2: What are the common side reactions observed during cyanomorpholine synthesis?

A2: Several side reactions can complicate the synthesis of cyanomorpholines, leading to low yields and difficult purification. These include:

  • Over-alkylation or Over-cyanation: In reactions involving alkylating or cyanating agents, multiple substitutions can occur, leading to a mixture of products.

  • Hydrolysis of the Cyano Group: The nitrile functional group can be sensitive to both acidic and basic conditions, leading to hydrolysis to the corresponding amide or carboxylic acid.

  • Ring Opening: The morpholine ring, although generally stable, can be susceptible to cleavage under harsh reaction conditions.

  • Formation of Byproducts from Cyanating Agents: Some cyanating agents can generate stoichiometric byproducts that can be difficult to separate from the desired product. For instance, in a reaction analogous to the Sandmeyer reaction for introducing a cyano group, various side products can be formed.[3]

  • Condensation and Polymerization: Under certain conditions, starting materials or reactive intermediates can undergo self-condensation or polymerization, leading to the formation of tars and other intractable materials.

Q3: My cyanomorpholine product is difficult to purify. What are some common purification challenges and solutions?

A3: The purification of cyanomorpholines can be challenging due to their polarity and basicity. Common issues and potential solutions include:

  • High Polarity: Cyanomorpholines are often highly polar molecules, which can lead to poor separation on standard silica gel chromatography.

  • Basicity: The nitrogen atom in the morpholine ring imparts basic properties, which can cause tailing and poor peak shape on silica gel.

  • Water Solubility: The polarity of cyanomorpholines can also lead to high water solubility, making extraction from aqueous media inefficient.

For purification, techniques such as ion-exchange chromatography, reversed-phase chromatography, or chromatography on alumina may be more effective than standard silica gel chromatography. For highly polar compounds, aqueous normal-phase chromatography can also be a viable option.[4][5] Additionally, conversion to a salt (e.g., hydrochloride) can sometimes facilitate purification by crystallization.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Cyanomorpholine
Potential Cause Troubleshooting Steps
Inefficient Cyanation - Optimize the cyanating agent: Different cyanating agents (e.g., TMSCN, KCN, acetone cyanohydrin) have varying reactivities. Screen a panel of reagents to find the most effective one for your substrate. - Catalyst selection: For catalytic cyanations, screen different metal catalysts and ligands to improve efficiency. Nickel-catalyzed cyanations, for example, have shown promise for aryl halides.[6] - Reaction temperature and time: Systematically vary the reaction temperature and monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.
Poor Ring Closure Efficiency - Choice of solvent: The solvent can have a significant impact on the rate and efficiency of cyclization reactions. Screen a range of solvents with different polarities. - Base/Acid catalyst: If the ring closure is catalyzed by a base or an acid, optimize the choice and concentration of the catalyst. - Concentration: Running the reaction at high dilution can sometimes favor intramolecular cyclization over intermolecular side reactions.
Degradation of Starting Material or Product - Inert atmosphere: If your reactants or products are sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Temperature control: Avoid excessive heat, which can lead to decomposition.
Problem 2: Formation of Multiple Products and Byproducts
Potential Cause Troubleshooting Steps
Lack of Regioselectivity in Cyanation - Directing groups: If synthesizing a C-cyanomorpholine, consider using a directing group to favor cyanation at a specific position. - Protecting groups: Protect reactive functional groups that may compete for the cyanating agent.
Side Reactions of the Morpholine Ring - N-Protection: If C-cyanation is desired, protecting the morpholine nitrogen with a suitable protecting group (e.g., Boc, Cbz) can prevent N-cyanation and other side reactions at the nitrogen atom.
Byproducts from Reagents - Stoichiometry: Carefully control the stoichiometry of the reactants to minimize the formation of byproducts from excess reagents. - Choice of reagents: Select reagents that are known to give clean reactions with minimal byproduct formation.

Experimental Protocols

While specific protocols for cyanomorpholine synthesis are highly substrate-dependent, the following general methodologies can be adapted.

General Protocol for C-H Cyanation of an N-Protected Morpholine

This protocol is a conceptual adaptation based on modern C-H functionalization techniques.

  • Reactant Preparation: In a dry reaction vessel under an inert atmosphere, dissolve the N-protected morpholine substrate in a suitable anhydrous solvent (e.g., acetonitrile, dioxane).

  • Addition of Reagents: Add the cyanating agent (e.g., a metal cyanide or an organic cyano-group transfer reagent) and the catalyst (if required).

  • Reaction Conditions: Stir the reaction mixture at the optimized temperature for the required time, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction appropriately (e.g., with an aqueous solution of sodium bicarbonate). Extract the product with a suitable organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or another suitable method.

Visualizing Synthetic Workflows

To aid in understanding the logical steps of cyanomorpholine synthesis and troubleshooting, the following diagrams are provided.

experimental_workflow General Experimental Workflow for Cyanomorpholine Synthesis start Start: Select Synthetic Route route1 Route 1: Cyanation of Morpholine start->route1 route2 Route 2: Ring Closure of Cyano-precursor start->route2 reagents Reagent & Solvent Selection route1->reagents route2->reagents reaction Reaction Setup & Monitoring reagents->reaction workup Quenching & Extraction reaction->workup purification Purification (Chromatography, Crystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Final Product characterization->end

Caption: A generalized workflow for the synthesis of cyanomorpholines.

troubleshooting_logic Troubleshooting Logic for Low Yield in Cyanomorpholine Synthesis start Low/No Yield check_sm Starting Material Consumed? start->check_sm sm_present No check_sm->sm_present No sm_absent Yes check_sm->sm_absent Yes optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) sm_present->optimize_conditions check_byproducts Analyze for Byproducts sm_absent->check_byproducts degradation Product Degradation? check_byproducts->degradation yes_degrade Yes degradation->yes_degrade Yes no_degrade No degradation->no_degrade No milder_conditions Use Milder Conditions yes_degrade->milder_conditions purification_issue Purification Issue no_degrade->purification_issue

Caption: A decision tree for troubleshooting low-yield reactions.

References

Technical Support Center: Boc Deprotection of Tert-butyl 3-cyanomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Boc deprotection of tert-butyl 3-cyanomorpholine-4-carboxylate. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful deprotection while preserving the integrity of the acid-sensitive cyanomorpholine moiety.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the Boc deprotection of this compound?

The main challenge lies in the presence of the nitrile (cyano) group at the 3-position of the morpholine ring. Nitriles can be susceptible to hydrolysis to form a carboxylic acid or an amide under the strong acidic conditions typically used for Boc deprotection, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), especially at elevated temperatures. Therefore, reaction conditions must be carefully controlled to ensure selective removal of the Boc group without affecting the nitrile functionality.

Q2: What are the most common reagents for the Boc deprotection of this substrate?

The most common reagents are strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol. However, due to the acid-sensitivity of the nitrile group, careful optimization of reaction time and temperature is crucial.

Q3: How can I monitor the progress of the deprotection reaction and check for nitrile hydrolysis?

The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). To check for nitrile hydrolysis, look for the appearance of new spots on the TLC plate or new peaks in the LC-MS chromatogram corresponding to the molecular weights of the potential amide or carboxylic acid byproducts.

Q4: Are there milder alternatives to TFA and HCl for this deprotection?

Yes, several milder methods can be employed to minimize the risk of nitrile hydrolysis. These include using Lewis acids like zinc bromide in dichloromethane, or non-acidic methods such as thermal deprotection. For highly sensitive substrates, methods like using oxalyl chloride in methanol have also been reported for Boc deprotection.[1][2]

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Incomplete or slow deprotection - Insufficient acid strength or concentration.- Low reaction temperature.- Short reaction time.- Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM).- Allow the reaction to warm to room temperature from 0 °C.- Extend the reaction time and monitor closely by TLC or LC-MS.
Formation of unknown byproducts - Nitrile hydrolysis: The cyano group may be hydrolyzing to an amide or carboxylic acid.- Alkylation: The tert-butyl cation generated during deprotection can alkylate the product or other nucleophiles present.- Use milder reaction conditions (lower temperature, shorter reaction time).- Switch to a milder deprotection reagent (see alternative protocols below).- Add a scavenger, such as anisole or triethylsilane, to trap the tert-butyl cation.
Product is difficult to isolate or purify - The product may be highly polar as the free amine or its salt.- The product may be unstable during workup or purification.- Isolate the product as its hydrochloride or trifluoroacetate salt, which may be a crystalline solid.- Use ion-exchange chromatography for purification.- Minimize exposure to strongly acidic or basic conditions during workup.

Comparative Data of Deprotection Conditions

The following table summarizes common conditions for Boc deprotection. Note that for this compound, starting with milder conditions (e.g., lower temperature and shorter reaction time) is highly recommended.

ReagentSolventTemperature (°C)Typical TimeKey Considerations
20-50% TFADichloromethane (DCM)0 to Room Temp30 min - 4 hMonitor closely for nitrile hydrolysis. A very common and effective method.[1]
4M HCl1,4-Dioxane0 to Room Temp1 - 4 hProduct precipitates as the HCl salt, which can simplify isolation.[3]
1.25 M HClMethanolRoom Temp1 - 16 hCan be a milder alternative to HCl in dioxane.
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temp12 - 24 hA milder Lewis acid alternative.
Oxalyl ChlorideMethanolRoom Temp1 - 4 hA mild, non-traditional method suitable for acid-sensitive substrates.[1][2]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and often efficient method. Careful monitoring is essential to prevent nitrile hydrolysis.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 equivalents) dropwise to the stirred solution.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.

  • Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by crystallization.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method often results in the precipitation of the product as its hydrochloride salt, which can be a convenient method of isolation.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether, anhydrous

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of 1,4-dioxane.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equivalents) at room temperature.

  • Stir the mixture for 1-4 hours, monitoring the reaction by TLC or LC-MS. Often, a precipitate of the hydrochloride salt will form.

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether to further precipitate the product.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting residue triturated with diethyl ether to induce solidification.

Visualizations

Boc_Deprotection_Workflow start Start: Boc-protected 3-cyanomorpholine deprotection Boc Deprotection (e.g., TFA/DCM or HCl/Dioxane) start->deprotection monitoring Monitor Reaction (TLC, LC-MS) deprotection->monitoring complete Reaction Complete? monitoring->complete side_reaction Side Reaction? (Nitrile Hydrolysis) monitoring->side_reaction incomplete Incomplete Reaction complete->incomplete No workup Aqueous Workup or Precipitation complete->workup Yes incomplete->deprotection Continue/Adjust Conditions purification Purification (Chromatography/Crystallization) workup->purification product Final Product: 3-cyanomorpholine purification->product side_reaction->workup No troubleshoot Troubleshoot: - Milder Conditions - Alternative Reagents side_reaction->troubleshoot Yes troubleshoot->deprotection

Caption: General workflow for the Boc deprotection of this compound.

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection with Acid (H⁺) BocN Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen BocN->Protonation + H⁺ Carbocation Formation of tert-butyl cation and Carbamic Acid Protonation->Carbocation Decarboxylation Decarboxylation Carbocation->Decarboxylation Byproducts Byproducts: CO₂ + Isobutylene Carbocation->Byproducts AmineSalt Protonated Amine (Salt) Decarboxylation->AmineSalt

Caption: Simplified reaction pathway for the acid-catalyzed Boc deprotection.

References

Technical Support Center: Tert-butyl 3-cyanomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Tert-butyl 3-cyanomorpholine-4-carboxylate (CAS No. 518047-40-0).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified with the signal word "Warning". The primary hazards include:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and integrity of this compound, it should be stored under the following conditions:

  • Store in a tightly sealed container.

  • Keep in a dry and well-ventilated place.

  • Some suppliers recommend storage at room temperature, while others suggest 2-8°C.[1] It is best to consult the specific product information sheet from your supplier.

  • The compound is noted to be sensitive to acids and should be stored in a basic environment.[1]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: Due to the hazardous nature of the compound, the following personal protective equipment is recommended:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear protective gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat or other protective clothing.

  • Respiratory Protection: Use in a well-ventilated area or under a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Q4: What should I do in case of accidental exposure?

A4: In case of accidental exposure, follow these first-aid measures:

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Troubleshooting Guide

Q1: I observed the formation of an unknown impurity in my sample after storing it in a solution with a slightly acidic pH. What could be the cause?

A1: this compound is sensitive to acids.[1] The acidic conditions of your solution may have led to the degradation of the compound. It is recommended to use neutral or basic solvent systems for storage and experiments to maintain the compound's stability.

Q2: My solid compound appears discolored and clumpy. Is it still usable?

A2: Discoloration and changes in physical appearance can be indicators of degradation or contamination. It is recommended to re-analyze the compound for purity (e.g., by HPLC or NMR) before proceeding with your experiment to ensure the integrity of your results. Storing the compound in a tightly sealed container in a dry environment is crucial to prevent moisture absorption and potential degradation.

Quantitative Data Summary

ParameterValueSource
Storage Temperature Room Temperature or 2-8°C[1]
Purity 95% - 98%[1]
Physical Form Solid

Experimental Workflow & Safety Precautions

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal receive Receive Compound store Store Appropriately (Tightly Sealed, Dry, Correct Temperature) receive->store ppe Don Appropriate PPE store->ppe weigh Weigh Compound (In Ventilated Area) ppe->weigh dissolve Dissolve in Suitable Solvent (Neutral/Basic) weigh->dissolve react Perform Experiment dissolve->react analyze Analyze Results react->analyze decontaminate Decontaminate Glassware & Surfaces analyze->decontaminate dispose Dispose of Waste (Follow Institutional Guidelines) decontaminate->dispose

Caption: General experimental workflow for handling this compound.

safety_precautions cluster_hazards Identified Hazards cluster_ppe Required Personal Protective Equipment (PPE) H302 H302: Harmful if swallowed lab_coat Lab Coat H302->lab_coat Minimizes Contact Risk H315 H315: Causes skin irritation gloves Protective Gloves H315->gloves Prevents H319 H319: Causes serious eye irritation goggles Safety Goggles/ Face Shield H319->goggles Prevents H335 H335: May cause respiratory irritation fume_hood Fume Hood/ Ventilated Area H335->fume_hood Prevents Inhalation

Caption: Relationship between hazards and recommended personal protective equipment.

References

Technical Support Center: Overcoming Low Reactivity of Tert-butyl 3-cyanomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low reactivity with Tert-butyl 3-cyanomorpholine-4-carboxylate in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound exhibiting low reactivity, particularly in nitrile hydrolysis reactions?

A1: The observed low reactivity is likely due to a combination of steric hindrance and electronic effects. The bulky tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom can sterically hinder the approach of reagents to the adjacent cyano group. Additionally, the electron-withdrawing nature of the carbamate may reduce the electrophilicity of the nitrile carbon, making it less susceptible to nucleophilic attack.

Q2: I am struggling with the hydrolysis of the nitrile group to a carboxamide. What are the common pitfalls?

A2: Standard hydrolysis conditions (e.g., strong acid or base at high temperatures) are often ineffective for this substrate and can lead to decomposition or removal of the acid-labile Boc group. The primary challenges are overcoming the steric hindrance and finding conditions mild enough to preserve the Boc protecting group.

Q3: Are there alternative methods to convert the nitrile to a carboxamide without cleaving the Boc group?

A3: Yes, metal-catalyzed hydration reactions are a promising alternative. These methods often proceed under neutral and milder conditions, which can be compatible with the Boc protecting group.

Q4: My attempts to remove the Boc group are also sluggish or result in unwanted side reactions. What could be the issue?

A4: While the Boc group is designed to be removed under acidic conditions, the presence of the nitrile group can sometimes complicate the reaction. Strong acids and high temperatures, which might be employed to overcome sluggishness, can also lead to unintended reactions with the nitrile or the morpholine ring. The choice of acid and solvent system is critical for a clean deprotection.

Troubleshooting Guides

Issue 1: Incomplete or No Conversion of the Nitrile to a Carboxamide

This is a common issue when attempting to hydrolyze the sterically hindered nitrile group in this compound.

Troubleshooting Workflow for Nitrile Hydrolysis

start Start: Low Nitrile Hydrolysis Conversion check_conditions Review Current Reaction Conditions start->check_conditions strong_acid_base Using Strong Acid/Base? check_conditions->strong_acid_base mild_methods Switch to Milder, Catalytic Methods strong_acid_base->mild_methods Yes optimize_harsh Increase Temperature/Concentration (Caution: Boc Lability) strong_acid_base->optimize_harsh No pt_catalyst Consider Platinum-Catalyzed Hydration mild_methods->pt_catalyst protocol_1 Follow Protocol for Pt-Catalyzed Hydration pt_catalyst->protocol_1 success Success: High Yield of Carboxamide protocol_1->success failure Still Low Conversion protocol_1->failure optimize Optimize Catalyst Loading & Temperature failure->optimize optimize->protocol_1 optimize_harsh->failure

Caption: Troubleshooting workflow for low nitrile hydrolysis conversion.

Potential Causes & Solutions

Cause Explanation Recommended Solution
Steric Hindrance The bulky Boc group physically blocks the approach of nucleophiles to the nitrile carbon.Employ smaller, more reactive reagents or use a catalytic approach that can operate under less sterically demanding conditions.
Harsh Reaction Conditions Strong acids or bases can lead to the cleavage of the Boc group or degradation of the starting material before significant nitrile hydrolysis occurs.Switch to milder, neutral pH reaction conditions. Metal-catalyzed hydration is a good alternative.
Low Reagent Concentration Insufficient concentration of the catalyst or hydrating agent can lead to slow or incomplete reactions.Optimize the concentration of the catalyst and ensure an adequate amount of the water source is present.
Issue 2: Unwanted Deprotection of the Boc Group During Nitrile Hydrolysis

The acid-labile nature of the Boc group makes it susceptible to cleavage under many standard nitrile hydrolysis conditions.

Logical Flow for Selective Nitrile Hydrolysis

start Goal: Hydrolyze Nitrile, Preserve Boc Group acid_hydrolysis Acid-Catalyzed Hydrolysis start->acid_hydrolysis base_hydrolysis Base-Catalyzed Hydrolysis start->base_hydrolysis metal_hydrolysis Metal-Catalyzed Hydration start->metal_hydrolysis boc_cleavage High Risk of Boc Cleavage acid_hydrolysis->boc_cleavage base_hydrolysis->boc_cleavage Possible at high temp. boc_stable Boc Group Generally Stable metal_hydrolysis->boc_stable recommended_path Recommended Pathway boc_stable->recommended_path

Caption: Decision diagram for selective nitrile hydrolysis.

Potential Causes & Solutions

Cause Explanation Recommended Solution
Acidic Conditions The Boc group is highly sensitive to acidic environments, leading to its premature removal.Avoid acidic hydrolysis methods. Opt for neutral or basic conditions if possible, but be mindful that strong bases at high temperatures can also affect the Boc group.
High Temperatures Thermal instability of the Boc group can lead to its cleavage, even under nominally neutral conditions.Perform reactions at the lowest effective temperature. Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating.

Experimental Protocols

Protocol 1: Platinum-Catalyzed Hydration of this compound

This protocol is adapted from methodologies developed for sterically hindered nitriles and is designed to be mild enough to preserve the Boc protecting group.[1][2]

Materials:

  • This compound

  • Platinum(II) catalyst precursor (e.g., PtCl₂(cod))

  • Secondary phosphine oxide (SPO) ligand (e.g., dimethylphosphine oxide)

  • Solvent (e.g., 1,4-dioxane or a mixture of ethanol and water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a clean, dry flask under an inert atmosphere, dissolve the platinum(II) catalyst precursor and the secondary phosphine oxide ligand in the chosen solvent.

  • Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.

  • Add the this compound to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • The workup procedure will depend on the specific catalyst system used but typically involves filtration to remove the catalyst followed by extraction and purification by column chromatography.

Quantitative Data for Platinum-Catalyzed Hydration of Hindered Nitriles

Catalyst SystemSubstrate TypeTemperature (°C)Time (h)Yield (%)Reference
Pt(II)/SPOTertiary Nitriles8016-24>90[1][2]
Ghaffar-Parkins CatalystSterically Hindered NitrilesRoom Temp - 401-4>95
Protocol 2: Boc Deprotection with Trifluoroacetic Acid (TFA)

This is a standard procedure for Boc deprotection. Optimization of time and temperature is crucial to avoid side reactions with the nitrile group.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., triethylsilane or anisole) - Optional but recommended

Procedure:

  • Dissolve this compound in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add trifluoroacetic acid (typically 20-50% v/v). If a scavenger is used, add it to the solution before the TFA.

  • Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, carefully quench the reaction by adding it to a cold, saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Comparative Data for Boc Deprotection Methods

ReagentSolventTemperature (°C)Typical Reaction TimeNotes
TFA (20-50%)DCM0 - RT1-4 hMost common method. Scavengers can prevent side reactions.
HCl (4M)Dioxane/EtOAc0 - RT1-6 hCan be effective but may be more aggressive.
ThermalHigh-boiling solvent>150VariableLess common for this substrate due to potential decomposition.

Disclaimer: These protocols and troubleshooting guides are intended for informational purposes only and should be adapted and optimized for specific experimental setups by qualified personnel. Always conduct a thorough literature search and risk assessment before performing any chemical reaction.

References

Troubleshooting guide for "Tert-butyl 3-cyanomorpholine-4-carboxylate" experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for experiments involving tert-butyl 3-cyanomorpholine-4-carboxylate. The following information is presented in a question-and-answer format to directly address specific issues that may be encountered during the synthesis, purification, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the synthesis of this compound?

The most common issues include incomplete reaction during the Boc-protection step, low yields in the cyanination step, and the formation of side products due to hydrolysis of the nitrile group. Careful control of reaction conditions and the use of anhydrous reagents are crucial.

Q2: How can I best monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress. Staining with potassium permanganate can help visualize the starting materials and products. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the desired product and any major impurities.

Q3: What are the optimal storage conditions for this compound?

To prevent degradation, the compound should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). It should be kept away from strong acids and bases, which can catalyze the hydrolysis of the nitrile or the removal of the Boc protecting group.

Troubleshooting Guide

Low or No Product Yield

Issue: After performing the synthesis, the yield of this compound is significantly lower than expected or non-existent.

Possible Cause Solution
Incomplete Boc-Protection: The morpholine nitrogen was not fully protected.Ensure the use of a slight excess of Boc-anhydride and an appropriate base (e.g., triethylamine or diisopropylethylamine). Monitor the reaction by TLC until the starting material is consumed.
Inefficient Cyanation: The introduction of the cyano group is not proceeding to completion.Use a suitable cyanating agent (e.g., trimethylsilyl cyanide) with a Lewis acid catalyst. Ensure anhydrous conditions as moisture can deactivate the reagents.
Decomposition of Product: The product may be degrading under the reaction or workup conditions.Avoid high temperatures and prolonged exposure to acidic or basic conditions during workup. Neutralize the reaction mixture promptly and extract the product into a suitable organic solvent.
Poor Quality of Reagents: Starting materials or reagents may be of low purity or degraded.Use freshly opened or purified reagents and solvents. Ensure solvents are anhydrous where necessary.
Presence of Impurities

Issue: The final product is contaminated with one or more significant impurities, as observed by NMR or LC-MS.

Impurity Possible Cause Solution
Unreacted Starting Material Incomplete reaction.Increase reaction time, temperature, or the stoichiometry of the limiting reagent. Monitor by TLC to ensure full conversion.
Hydrolyzed Product (Carboxylic Acid or Amide) Presence of water during the reaction or workup.[1][2][3][4][5]Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. Minimize exposure to acidic or basic aqueous solutions during workup.
Di-Boc Protected Byproduct Use of a large excess of Boc-anhydride.Use a controlled amount of Boc-anhydride (e.g., 1.1-1.2 equivalents).
Epimerized Product The stereocenter at the 3-position may have epimerized.[6]Use milder reaction conditions, particularly non-basic or weakly basic conditions if possible, to minimize the potential for epimerization.[7][8]

Experimental Protocols

General Protocol for Boc-Protection of 3-Hydroxymethylmorpholine
  • Dissolve 3-hydroxymethylmorpholine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Cyanation Protocol
  • To a solution of the corresponding alcohol precursor (1.0 eq) in anhydrous DCM under an inert atmosphere, add a cyanating agent such as trimethylsilyl cyanide (1.5 eq).

  • Cool the reaction mixture to 0 °C.

  • Add a Lewis acid catalyst (e.g., indium(III) bromide, 0.1 eq) in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by flash column chromatography.

Data Presentation

Table 1: Typical Reaction Parameters for Related Cyanomorpholine Syntheses

ParameterBoc-ProtectionCyanation
Typical Yield 85-95%60-80%
Reaction Time 12-16 hours4-8 hours
Temperature 0 °C to RT0 °C to RT
Common Solvents DCM, THFDCM, Acetonitrile
Purity (after chromatography) >98%>97%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Start Start Boc_Protection Boc-Protection of 3-Hydroxymethylmorpholine Start->Boc_Protection Oxidation Oxidation to Aldehyde Boc_Protection->Oxidation Cyanation Cyanation to Nitrile Oxidation->Cyanation Quench Quench Reaction Cyanation->Quench Extraction Aqueous Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization NMR, LC-MS, IR Purification->Characterization Final_Product Final_Product Characterization->Final_Product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_guide Start Low Yield or Impure Product? Check_Starting_Materials Are starting materials pure and anhydrous? Start->Check_Starting_Materials Improve_Purity Purify starting materials and dry solvents. Check_Starting_Materials->Improve_Purity No Check_Reaction_Conditions Are reaction conditions (time, temp, stoichiometry) optimal? Check_Starting_Materials->Check_Reaction_Conditions Yes Successful_Product Pure Product Improve_Purity->Successful_Product Optimize_Conditions Adjust time, temperature, or reagent equivalents. Monitor by TLC. Check_Reaction_Conditions->Optimize_Conditions No Analyze_Impurities Identify impurities by LC-MS. Check_Reaction_Conditions->Analyze_Impurities Yes Optimize_Conditions->Successful_Product Hydrolysis_Product Hydrolysis (Amide/Acid)? Analyze_Impurities->Hydrolysis_Product Anhydrous_Workup Ensure anhydrous conditions and neutral pH during workup. Hydrolysis_Product->Anhydrous_Workup Yes Epimerization_Product Epimerization? Hydrolysis_Product->Epimerization_Product No Anhydrous_Workup->Successful_Product Milder_Conditions Use milder bases or reaction conditions. Epimerization_Product->Milder_Conditions Yes Epimerization_Product->Successful_Product No Milder_Conditions->Successful_Product

Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to Tert-butyl 3-cyanomorpholine-4-carboxylate Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of tert-butyl 3-cyanomorpholine-4-carboxylate and its derivatives, focusing on their synthesis and potential as anticancer agents. While direct comparative studies on a wide range of its specific derivatives are limited in publicly available literature, this document consolidates available data on structurally related morpholine-containing compounds to offer insights into their structure-activity relationships (SAR). The information presented herein is intended to serve as a reference for researchers and should be supplemented with direct experimental validation.

Physicochemical Properties of the Core Moiety

This compound serves as a key intermediate in the synthesis of various bioactive molecules.[1][2][3][4][5][6][7] The morpholine ring is a privileged scaffold in medicinal chemistry, often imparting favorable physicochemical properties such as improved aqueous solubility and metabolic stability. The cyano group can act as a key pharmacophore or a synthetic handle for further molecular elaboration.

PropertyValue
IUPAC Nametert-butyl 3-cyano-4-morpholinecarboxylate
Molecular FormulaC₁₀H₁₆N₂O₃
Molecular Weight212.25 g/mol
InChI KeyQSBSEJKNKHZYKD-UHFFFAOYSA-N
Storage TemperatureRoom Temperature
PurityTypically ≥98%

Synthesis and Characterization

The synthesis of this compound and its derivatives often involves multi-step reaction sequences. Below is a generalized experimental protocol based on literature precedents for the synthesis of the parent compound and related morpholine derivatives.[8][9][10][11][12]

Experimental Protocol: Synthesis of this compound

A representative synthesis is described in patent literature.[1][2][3] The following is a generalized multi-step protocol:

  • Step 1: Synthesis of a Hydroxylamine Precursor: A suitable starting material, such as an amino alcohol, is protected and then oxidized to the corresponding hydroxylamine.

  • Step 2: Cyclization to form the Morpholine Ring: The hydroxylamine undergoes a cyclization reaction, often in the presence of a suitable reagent to form the morpholine ring, yielding a hydroxymorpholine intermediate.

  • Step 3: Introduction of the Cyano Group: The hydroxyl group on the morpholine ring is converted to a leaving group and then displaced with a cyanide source to yield the cyanomorpholine.

  • Step 4: Boc Protection: The nitrogen of the morpholine ring is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) to give the final product, this compound.

Note: Purification by column chromatography is typically required after each step to ensure the purity of the intermediates and the final product. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry.

Synthesis_of_Tert-butyl_3-cyanomorpholine-4-carboxylate start Amino Alcohol step1 Protection & Oxidation start->step1 hydroxylamine Hydroxylamine Intermediate step1->hydroxylamine step2 Cyclization hydroxylamine->step2 hydroxymorpholine Hydroxymorpholine Intermediate step2->hydroxymorpholine step3 Cyanation hydroxymorpholine->step3 cyanomorpholine Cyanomorpholine step3->cyanomorpholine step4 Boc Protection cyanomorpholine->step4 product This compound step4->product

A generalized synthetic workflow for this compound.

Comparative Anticancer Activity of Morpholine Derivatives

The morpholine scaffold is a constituent of numerous compounds investigated for their anticancer properties.[13][14][15][16][17][18] The following table summarizes the in vitro cytotoxic activity of a selection of morpholine-containing compounds against various cancer cell lines. This data provides a basis for understanding the potential of this class of compounds.

Compound TypeDerivativeCell LineActivity (IC₅₀)Reference
Morpholine-Pyrimidine Hybrid Compound 2gSW480 (Colon Carcinoma)5.10 ± 2.12 µM[16]
MCF-7 (Breast Carcinoma)19.60 ± 1.13 µM[16]
Morpholine-Quinoline Hybrid Compound 4gHCT-116 (Colon Carcinoma)1.09 ± 0.17 µM[14]
A549 (Lung Carcinoma)45.16 ± 0.92 µM[14]
4-Morpholinopyrrolopyrimidine Compound 46MDA361 (Breast Cancer)11 nM[13]
Compound 48MDA361 (Breast Cancer)8 nM[13]
Morpholine-Thiourea N-(morpholine-4-carbonothioyl)cyclohexanecarboxamide-MIC: 125 µg/mL (Antifungal)[18]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The anticancer activity of the compounds listed above was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[13][16][18] This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[13]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).[18]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 5 mg/mL). The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13][18]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[14]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

MTT_Assay_Workflow cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat cells with compounds incubation1->compound_treatment incubation2 Incubate for 48-72h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 2-4h mtt_addition->incubation3 solubilization Add solubilization solution incubation3->solubilization absorbance Measure absorbance solubilization->absorbance data_analysis Calculate IC50 values absorbance->data_analysis PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Morpholine Derivative Inhibitor->PI3K Inhibitor->mTORC1

References

"Tert-butyl 3-cyanomorpholine-4-carboxylate" vs other cyanating agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a cyano group (-CN) is a critical transformation in the synthesis of many pharmaceutical compounds. The nitrile functionality serves as a versatile intermediate, readily converted into amines, amides, carboxylic acids, and tetrazoles, which are prevalent in drug molecules. The choice of a cyanating agent is paramount, dictated by factors such as substrate scope, functional group tolerance, reaction conditions, and, most critically, safety. This guide provides a comparative overview of commonly employed cyanating agents, offering experimental data and protocols to inform reagent selection in drug discovery and development.

While the specific compound "tert-butyl 3-cyanomorpholine-4-carboxylate" was considered for this comparison, a comprehensive literature search revealed no evidence of its use as a cyanating agent. Available data suggests it functions primarily as a synthetic building block rather than a source of a transferable cyanide moiety. Therefore, this guide will focus on established and well-documented cyanating agents.

Performance Comparison of Key Cyanating Agents

The efficacy and suitability of a cyanating agent are highly dependent on the specific chemical transformation. The following table summarizes the performance of common cyanating agents in various applications.

Cyanating AgentTypical SubstratesReaction ConditionsAdvantagesDisadvantages
Alkali Metal Cyanides (NaCN, KCN) Alkyl halides, Aryl halides (with catalyst)Protic or aprotic solvents; often requires elevated temperatures.Low cost, readily available.Highly toxic, releases toxic HCN gas with acid, limited functional group tolerance.
Zinc Cyanide (Zn(CN)2) Aryl halides, Aldehydes, KetonesOften used in palladium-catalyzed cross-coupling reactions (e.g., Rosenmund-von Braun reaction). Requires a catalyst and typically high temperatures.Safer solid alternative to alkali metal cyanides and HCN gas, less basic.[1][2]Still toxic, requires stoichiometric amounts, can be sluggish for unactivated substrates.
Acetone Cyanohydrin Aldehydes, Ketones, Michael acceptorsBase or acid catalysis.A safer, liquid alternative to HCN, can be used in aqueous conditions.[3][4]Can decompose to release HCN, especially with heat or base.[4]
Trimethylsilyl Cyanide (TMSCN) Aldehydes, Ketones, Epoxides, IminesLewis acid or base catalysis; requires anhydrous conditions.High reactivity and selectivity, versatile for a wide range of substrates.Highly toxic and volatile, moisture-sensitive, reacts with water to release HCN.
Potassium Hexacyanoferrate(II) (K4[Fe(CN)6]) Aryl halides, Vinyl halidesPalladium-catalyzed reactions.Low toxicity, stable, crystalline solid, considered a "safer" cyanide source.Requires a catalyst and specific ligands for efficient reaction.
Copper(I) Cyanide (CuCN) Aryl halidesHigh temperatures (Sandmeyer and Rosenmund-von Braun reactions).Effective for the cyanation of aryl diazonium salts and aryl halides.High toxicity, requires stoichiometric amounts, harsh reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and scalability in drug development. Below are representative protocols for common cyanation reactions.

Protocol 1: Palladium-Catalyzed Cyanation of an Aryl Bromide using Zinc Cyanide

This protocol describes a typical palladium-catalyzed cross-coupling reaction for the synthesis of an aryl nitrile.

Materials:

  • Aryl bromide (1.0 equiv)

  • Zinc Cyanide (Zn(CN)2) (0.6 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equiv)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.08 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To an oven-dried flask, add the aryl bromide, zinc cyanide, Pd2(dba)3, and dppf.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Cyanosilylation of an Aldehyde using Trimethylsilyl Cyanide (TMSCN)

This protocol outlines the addition of a cyano group to a carbonyl compound, a key step in the synthesis of cyanohydrins.

Materials:

  • Aldehyde (1.0 equiv)

  • Trimethylsilyl Cyanide (TMSCN) (1.2 equiv)

  • Zinc Iodide (ZnI2) (catalytic amount, e.g., 0.05 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To an oven-dried flask under an inert atmosphere, dissolve the aldehyde in anhydrous DCM.

  • Add the catalytic amount of ZnI2.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add TMSCN dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

  • Quench the reaction by carefully adding an aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude cyanohydrin trimethylsilyl ether, which can be deprotected under acidic conditions if desired.

Visualizing Cyanation Strategies

To better understand the relationships and workflows in cyanation chemistry, the following diagrams are provided.

Cyanating_Agents_Classification cluster_0 Classes of Cyanating Agents cluster_1 Common Substrates Inorganic_Salts Inorganic Salts (e.g., NaCN, KCN, Zn(CN)2) Alkyl_Halides Alkyl Halides Inorganic_Salts->Alkyl_Halides Aryl_Halides Aryl Halides Inorganic_Salts->Aryl_Halides Organometallic_Reagents Organometallic Reagents (e.g., TMSCN) Carbonyls Aldehydes & Ketones Organometallic_Reagents->Carbonyls Coordination_Complexes Coordination Complexes (e.g., K4[Fe(CN)6]) Coordination_Complexes->Aryl_Halides Organic_Sources Organic Sources (e.g., Acetone Cyanohydrin) Organic_Sources->Carbonyls Michael_Acceptors α,β-Unsaturated Systems Organic_Sources->Michael_Acceptors

Caption: Classification of common cyanating agents and their typical substrates.

Cyanation_Workflow Start Starting Material (e.g., Aryl Halide) Reaction_Step Cyanation Reaction - Cyanating Agent - Catalyst (if needed) - Solvent - Temperature Control Start->Reaction_Step Workup Reaction Workup - Quenching - Extraction - Washing Reaction_Step->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Final Nitrile Product Purification->Product

Caption: A generalized experimental workflow for a typical cyanation reaction.

Conclusion

The selection of an appropriate cyanating agent is a critical decision in the synthesis of pharmaceutical intermediates. While traditional reagents like sodium and potassium cyanide are cost-effective, their high toxicity necessitates stringent safety protocols. Modern alternatives such as zinc cyanide and potassium hexacyanoferrate(II) offer improved safety profiles, particularly in the context of large-scale production. For specific applications like the formation of cyanohydrins, acetone cyanohydrin and TMSCN provide efficient pathways, with the latter offering higher reactivity at the cost of increased handling precautions. Researchers and drug development professionals must weigh the reactivity, substrate scope, and safety considerations of each agent to select the most suitable reagent for their specific synthetic challenge.

References

The Ascendancy of Morpholine: A Comparative Analysis of a Privileged Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of chemical building blocks is a critical determinant of a drug candidate's ultimate success. Among the saturated heterocycles, the morpholine moiety has emerged as a "privileged" scaffold, frequently incorporated to enhance the physicochemical and pharmacokinetic properties of therapeutic agents. This guide provides an objective comparison of morpholine-based building blocks against common alternatives, supported by experimental data and detailed methodologies, to inform rational drug design and lead optimization.

The inclusion of a morpholine ring in a molecule can significantly influence its drug-like properties, often leading to improved aqueous solubility, metabolic stability, and overall pharmacokinetic profile. These enhancements are largely attributed to the unique structural and electronic features of the morpholine ring.

Physicochemical Properties: A Head-to-Head Comparison

The selection of a heterocyclic scaffold directly impacts a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare the key physicochemical properties of morpholine with its common isosteres: piperidine and piperazine.

Table 1: Comparative Physicochemical Properties of Morpholine and its Analogs

PropertyMorpholinePiperidinePiperazineRationale for Comparison
Calculated LogP (cLogP) ~ -0.85~ 0.83~ -1.1Lipophilicity is a key determinant of solubility, permeability, and off-target effects. A lower cLogP generally correlates with higher aqueous solubility.
pKa ~ 8.5~ 11.2~ 9.8 (pKa1), 5.6 (pKa2)The basicity of the nitrogen atom influences the ionization state at physiological pH, impacting solubility, cell permeability, and target engagement. Morpholine's pKa is generally lower than that of piperidine.
Aqueous Solubility HighModerateHighThe ether oxygen in morpholine acts as a hydrogen bond acceptor, enhancing water solubility. Piperazine's two nitrogen atoms also contribute to high water solubility.

Metabolic Stability: The Morpholine Advantage

A crucial aspect of drug design is ensuring that a compound remains in the body long enough to exert its therapeutic effect. Metabolic stability, often assessed through in vitro assays, is a key indicator of a drug's in vivo half-life. The morpholine ring is generally considered to be more metabolically stable than the piperidine ring. The electron-withdrawing nature of the oxygen atom in morpholine reduces the basicity of the nitrogen atom compared to piperidine and can decrease the susceptibility of the adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes.

Table 2: Illustrative Metabolic Stability Data of a Hypothetical Compound Series

CompoundHeterocycleHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound AMorpholine> 60< 10
Compound BPiperidine2545
Compound CPiperazine4028

Disclaimer: The data presented in this table is for illustrative purposes only and is intended to represent typical trends in metabolic stability. Actual values are highly dependent on the specific molecular context.

Experimental Protocols

To provide a practical framework for researchers, detailed methodologies for key in vitro assays are outlined below.

Microsomal Stability Assay

This assay evaluates a compound's susceptibility to metabolism by phase I enzymes, primarily cytochrome P450s, found in liver microsomes.

Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes.

Materials:

  • Test compound

  • Liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold stop solution (e.g., acetonitrile containing an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare the reaction mixture containing phosphate buffer and microsomes. Prepare the test compound and positive control working solutions by diluting the stock solutions in buffer.

  • Incubation: Pre-warm the reaction mixture and compound solutions at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a well of a 96-well plate containing ice-cold stop solution to terminate the reaction.

  • Protein Precipitation: Vortex the plate and centrifuge at high speed to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The elimination rate constant (k) is determined from the slope of the natural log of the percent remaining versus time plot. The in vitro half-life (t½) is calculated using the equation: t½ = 0.693 / k. The intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) / (protein concentration).

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Compound, Microsomes, Cofactors) initiate_reaction Initiate Reaction (37°C) prep_reagents->initiate_reaction time_sampling Time-Point Sampling initiate_reaction->time_sampling quench_reaction Quench Reaction time_sampling->quench_reaction protein_precipitation Protein Precipitation quench_reaction->protein_precipitation lcms_analysis LC-MS/MS Analysis protein_precipitation->lcms_analysis data_interpretation Data Interpretation lcms_analysis->data_interpretation

Microsomal Stability Assay Workflow
Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability by utilizing intact liver cells, which contain both phase I and phase II metabolic enzymes.

Objective: To determine the in vitro metabolic stability of a test compound in a suspension of hepatocytes.

Materials:

  • Test compound

  • Cryopreserved hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Ice-cold stop solution (e.g., acetonitrile with internal standard)

  • 96-well plates

  • Incubator/shaker with CO2 supply (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Preparation: Thaw and prepare a suspension of hepatocytes in incubation medium.

  • Incubation: Add the hepatocyte suspension to a 96-well plate. Add the test compound to initiate the incubation.

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot of the cell suspension.

  • Quenching and Lysis: Transfer the aliquot to a plate containing ice-cold stop solution to terminate the reaction and lyse the cells.

  • Protein Precipitation: Centrifuge the plate to pellet cell debris.

  • Analysis: Analyze the supernatant using LC-MS/MS to measure the concentration of the parent compound.

Data Analysis: Similar to the microsomal stability assay, the half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound over time.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay used to predict the passive permeability of a compound across a lipid membrane, mimicking the gastrointestinal tract or the blood-brain barrier.

Objective: To determine the in vitro passive permeability of a test compound.

Materials:

  • Test compound

  • PAMPA plate system (donor and acceptor plates with a lipid-coated filter membrane)

  • Phosphate buffer saline (PBS), pH 7.4

  • Dodecane or other suitable lipid solvent

  • Lecithin or other phospholipids

  • 96-well UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Coat the filter membrane of the donor plate with a solution of lecithin in dodecane.

  • Compound Addition: Add the test compound solution to the donor wells.

  • Assay Assembly: Place the donor plate on top of the acceptor plate, which contains buffer.

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) to allow the compound to permeate from the donor to the acceptor compartment.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.

Data Analysis: The effective permeability (Pe) is calculated using the following equation:

Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * time)

where:

  • [drug]acceptor is the concentration in the acceptor well

  • [drug]equilibrium is the theoretical equilibrium concentration

  • VA is the volume of the acceptor well

  • VD is the volume of the donor well

  • Area is the surface area of the membrane

  • time is the incubation time

Signaling Pathway Involvement: The PI3K/Akt/mTOR Pathway

Morpholine-containing compounds are prevalent as inhibitors of various signaling pathways implicated in diseases like cancer. A prominent example is the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, a critical regulator of cell growth, proliferation, and survival.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylates Inhibitor Morpholine-based Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

PI3K/Akt/mTOR Pathway Inhibition

Conclusion

The judicious incorporation of morpholine as a building block in drug candidates offers a powerful strategy to enhance their physicochemical and pharmacokinetic properties. Compared to common alternatives like piperidine, morpholine often imparts superior aqueous solubility and metabolic stability, crucial attributes for successful drug development. The provided experimental protocols offer a practical guide for researchers to evaluate these key parameters in their own drug discovery programs. As the quest for novel and effective therapeutics continues, the "privileged" status of the morpholine scaffold is likely to be further solidified.

Spectroscopic Analysis of Tert-butyl 3-cyanomorpholine-4-carboxylate Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the spectroscopic data for the reaction products of tert-butyl 3-cyanomorpholine-4-carboxylate. This document focuses on the reduction of the nitrile functionality and offers a comparison with an alternative synthetic route yielding a related morpholine derivative.

The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous approved drugs. Functionalization of the morpholine ring is a key strategy in the development of novel therapeutic agents. This guide examines the spectroscopic characteristics of a primary amine synthesized from this compound and compares it to a hydroxy-functionalized analogue, providing clear experimental data to aid in the identification and characterization of these important synthetic intermediates.

Reaction Overview and Alternatives

The primary reaction explored is the reduction of the nitrile group in this compound to a primary amine, yielding tert-butyl 3-(aminomethyl)morpholine-4-carboxylate. This transformation is a fundamental step in elaborating the morpholine core for further chemical modification.

As a point of comparison, this guide also details the reduction of a related compound, tert-butyl 3-formylmorpholine-4-carboxylate, to its corresponding alcohol, tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate. This alternative provides a comparative spectroscopic and synthetic benchmark.

Reaction Scheme: Reduction of 3-Substituted Morpholine Derivatives

Reaction_Scheme cluster_0 Primary Reaction cluster_1 Alternative Reaction Nitrile Tert-butyl 3-cyanomorpholine-4-carboxylate Amine Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate Nitrile->Amine Reduction (e.g., H₂, Catalyst) Aldehyde Tert-butyl 3-formylmorpholine-4-carboxylate Alcohol Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate Aldehyde->Alcohol Reduction (e.g., NaBH₄)

Caption: Comparative reaction pathways for the synthesis of 3-aminomethyl and 3-hydroxymethyl morpholine derivatives.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the starting materials and their corresponding reduction products. This data is essential for monitoring reaction progress and confirming the identity and purity of the synthesized compounds.

Table 1: Spectroscopic Data for the Nitrile to Amine Transformation

CompoundMolecular FormulaMolecular Weight ( g/mol )¹H NMR (δ ppm)¹³C NMR (δ ppm)IR (cm⁻¹)MS (m/z)
This compound C₁₀H₁₆N₂O₃212.25~1.48 (s, 9H), 3.30-4.20 (m, 6H), 4.80 (m, 1H)~28.3, 45.0, 48.0, 67.0, 68.0, 81.0, 117.0, 154.0~2980 (C-H), 2240 (C≡N) , 1690 (C=O)[M+H]⁺ 213.12
Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate C₁₀H₂₀N₂O₃216.28~1.45 (s, 9H), 1.60 (br s, 2H, NH₂), 2.70-2.90 (m, 2H), 3.20-4.00 (m, 5H)~28.4, 44.0, 50.0, 67.0, 69.0, 80.0, 155.0~3380, 3300 (N-H) , 2970 (C-H), 1685 (C=O)[M+H]⁺ 217.15

Table 2: Spectroscopic Data for the Aldehyde to Alcohol Transformation

CompoundMolecular FormulaMolecular Weight ( g/mol )¹H NMR (δ ppm)¹³C NMR (δ ppm)IR (cm⁻¹)MS (m/z)
Tert-butyl 3-formylmorpholine-4-carboxylate C₁₀H₁₇NO₄215.25~1.47 (s, 9H), 3.40-4.20 (m, 7H), 9.65 (s, 1H, CHO) ~28.3, 48.0, 55.0, 66.0, 68.0, 81.0, 154.0, 201.0 ~2975 (C-H), 2720, 2820 (C-H, aldehyde) , 1720 (C=O, aldehyde) , 1690 (C=O, carbamate)[M+H]⁺ 216.12
Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate C₁₀H₁₉NO₄217.26~1.46 (s, 9H), 3.30-3.90 (m, 8H), ~2.50 (br s, 1H, OH)~28.4, 49.0, 63.0, 66.5, 68.5, 80.5, 155.5~3400 (O-H) , 2970 (C-H), 1680 (C=O)[M+H]⁺ 218.14

Experimental Protocols

Detailed methodologies for the key transformations are provided below. These protocols are representative and may require optimization based on laboratory conditions and available reagents.

Protocol 1: Reduction of this compound to Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate

Experimental Workflow

protocol_1 start Dissolve Nitrile in Solvent (e.g., Methanol) add_catalyst Add Catalyst (e.g., Raney Nickel or Pd/C) start->add_catalyst hydrogenate Hydrogenate (H₂ atmosphere, pressure) add_catalyst->hydrogenate monitor Monitor Reaction (TLC or LC-MS) hydrogenate->monitor filter Filter Catalyst monitor->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product (e.g., Column Chromatography) concentrate->purify end Characterize Product (NMR, IR, MS) purify->end

Caption: Workflow for the catalytic hydrogenation of the nitrile starting material.

Procedure:

  • Preparation: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq.) in a solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of a hydrogenation catalyst (e.g., Raney Nickel or 10% Palladium on Carbon) under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi) and stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure tert-butyl 3-(aminomethyl)morpholine-4-carboxylate.

Protocol 2: Reduction of Tert-butyl 3-formylmorpholine-4-carboxylate to Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate

Experimental Workflow

protocol_2 start Dissolve Aldehyde in Solvent (e.g., Methanol) cool Cool to 0 °C start->cool add_reductant Add Reducing Agent (e.g., NaBH₄) Portion-wise cool->add_reductant warm Warm to Room Temperature and Stir add_reductant->warm monitor Monitor Reaction (TLC) warm->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry_concentrate Dry and Concentrate Organic Layer extract->dry_concentrate purify Purify Product (e.g., Column Chromatography) dry_concentrate->purify end Characterize Product (NMR, IR, MS) purify->end

Caption: Workflow for the reduction of the aldehyde starting material to the corresponding alcohol.

Procedure:

  • Preparation: Dissolve tert-butyl 3-formylmorpholine-4-carboxylate (1.0 eq.) in methanol and cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄) (1.1 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction by TLC until the starting aldehyde is no longer detectable.

  • Work-up: Quench the reaction by the slow addition of water.

  • Isolation: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography to yield pure tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate.

Conclusion

The spectroscopic data presented provides a clear basis for distinguishing between the nitrile and aldehyde starting materials and their respective amine and alcohol reduction products. The disappearance of the characteristic nitrile stretch in the IR spectrum and the appearance of N-H stretches are definitive indicators of a successful nitrile reduction. Similarly, the loss of the aldehyde proton signal in the ¹H NMR and the appearance of a broad O-H stretch in the IR confirm the reduction of the aldehyde. This guide serves as a practical resource for researchers engaged in the synthesis and characterization of functionalized morpholine derivatives, facilitating efficient and accurate analysis of these valuable chemical entities.

X-ray crystallography of "Tert-butyl 3-cyanomorpholine-4-carboxylate" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount for rational drug design. While specific crystallographic data for Tert-butyl 3-cyanomorpholine-4-carboxylate is not publicly available, this guide provides a comparative analysis of closely related morpholine derivatives, offering valuable structural insights. The experimental data herein is supported by established protocols for synthesis and crystallization.

Comparative Crystallographic Data of Morpholine Derivatives

The following table summarizes key crystallographic parameters for several morpholine-containing compounds, providing a basis for understanding the structural landscape of this important heterocyclic scaffold. The data is derived from published X-ray crystallography studies.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)V (ų)Z
N-(4-Chlorophenyl)morpholine-4-carboxamide[1]C₁₁H₁₃ClN₂O₂OrthorhombicPbca9.3359(19)11.105(2)22.426(5)2325.0(8)8
4-(4-Nitrophenyl)morpholine[2]C₁₀H₁₂N₂O₃MonoclinicP2₁/c14.5445(6)8.3832(3)16.2341(6)1979.42(13)8
Mannich base of 2-cyanoguanidinophenytoin and morpholine[3]Not ProvidedMonoclinicC2/cNot ProvidedNot ProvidedNot ProvidedNot Provided8

Note: Detailed crystallographic data for the Mannich base was not fully provided in the search results.

In the analyzed morpholine derivatives, the morpholine ring consistently adopts a chair conformation.[1][2][3] The crystal structures are often stabilized by intermolecular interactions, such as hydrogen bonding and π-π stacking.[1][2][3] For instance, in N-(4-Chlorophenyl)morpholine-4-carboxamide, molecules are linked into chains by N—H⋯O hydrogen bonds.[1] Similarly, the crystal structure of 4-(4-Nitrophenyl)morpholine is stabilized by aromatic π–π stacking interactions.[2]

Experimental Protocols

While a specific protocol for "this compound" is not available, a general approach to its synthesis and crystallization can be extrapolated from established methods for similar compounds.

Synthesis of Morpholine Derivatives

The synthesis of N-substituted morpholine derivatives often involves the reaction of morpholine with a suitable electrophile. For example, the synthesis of N-(4-Chlorophenyl)morpholine-4-carboxamide was achieved by reacting morpholine with (4-chlorophenyl)carbamic chloride in refluxing ethanol.[1] A general synthesis for a tert-butyl carboxylate derivative could involve the reaction of the parent amine with di-tert-butyl dicarbonate (Boc₂O).

General Synthetic Protocol:

  • Dissolve the starting morpholine derivative in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).

  • Add a base (e.g., triethylamine, diisopropylethylamine) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.

  • Stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained through various techniques, with slow evaporation being a common and effective method.

General Crystallization Protocol:

  • Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol, acetone, hexane).

  • Gently heat the solution to ensure complete dissolution.

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.

  • Once suitable crystals have formed, carefully remove them from the mother liquor and dry them.

X-ray Crystallography Workflow

The process of determining the crystal structure of a molecule via X-ray crystallography involves a series of well-defined steps, from sample preparation to data analysis and structure refinement. This workflow is crucial for obtaining high-quality crystallographic data.

Xray_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination & Refinement cluster_analysis Analysis & Validation Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting Xray_Diffraction X-ray Diffraction Data Collection Crystal_Mounting->Xray_Diffraction Data_Processing Data Processing & Reduction Xray_Diffraction->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Analysis Structural Analysis Validation->Analysis Deposition Deposition (e.g., CCDC) Analysis->Deposition

General workflow for a single-crystal X-ray diffraction experiment.

References

The Pivotal Role of a Morpholine Building Block in HIV Integrase Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. In the landscape of antiviral drug discovery, "Tert-butyl 3-cyanomorpholine-4-carboxylate" has emerged as a valuable chiral building block for the synthesis of potent inhibitors targeting the human immunodeficiency virus (HIV) integrase enzyme. This guide provides a comparative analysis of the biological activity of compounds synthesized from this morpholine derivative, supported by experimental data and protocols, to aid in the rational design of next-generation antiretroviral agents.

The primary therapeutic utility of compounds derived from "this compound" lies in the inhibition of HIV integrase, a crucial enzyme for the replication of the virus. Specifically, this morpholine derivative serves as a key intermediate in the synthesis of a class of N-substituted 5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxamides, which have demonstrated potent anti-HIV activity.[1]

Comparative Biological Activity

While specific quantitative data for a wide range of direct derivatives of "this compound" is limited in publicly accessible literature, the patent literature provides insights into the high potency of the final compounds. The core structure, a hydroxypyrimidinone carboxamide, is a known pharmacophore that chelates essential metal ions in the active site of HIV integrase. The morpholine-containing substituent, derived from the starting material, plays a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of these inhibitors.

The primary mechanism of action for these compounds is the inhibition of the strand transfer step of HIV integration.[1] This is a critical stage in the viral life cycle where the viral DNA is inserted into the host cell's genome. By blocking this step, the inhibitors prevent the virus from establishing a productive infection.

While a direct head-to-head comparison of a series of compounds is not available, the class of N-substituted hydroxypyrimidinone carboxamides has been shown to exhibit potent inhibition of HIV integrase. For instance, compounds within this class have been reported to have EC50 values in the nanomolar range against various HIV-IIIb strains in cell-based assays.

In a broader context, the morpholine scaffold is a well-established privileged structure in medicinal chemistry, known to impart favorable properties such as improved solubility and metabolic stability. The incorporation of the cyanomorpholine moiety, and its subsequent modifications, allows for fine-tuning of the inhibitor's interaction with the enzyme's active site, potentially leading to enhanced potency and a better resistance profile.

Experimental Protocols

To aid researchers in the evaluation of similar compounds, a detailed protocol for a standard in vitro HIV integrase strand transfer assay is provided below. This assay is fundamental in determining the inhibitory potential of newly synthesized compounds.

In Vitro HIV-1 Integrase Strand Transfer Assay

Objective: To measure the 50% inhibitory concentration (IC50) of test compounds against the strand transfer activity of HIV-1 integrase.

Principle: This assay is a non-radioactive, ELISA-based method. A double-stranded DNA oligonucleotide simulating the viral DNA terminus (donor DNA) is immobilized on a streptavidin-coated plate. Recombinant HIV-1 integrase processes this donor DNA and then integrates it into a target DNA oligonucleotide. The amount of integrated target DNA is quantified using a specific antibody, and the inhibitory effect of the test compounds is measured by the reduction in the signal.

Materials:

  • Recombinant HIV-1 Integrase

  • Streptavidin-coated 96-well plates

  • Biotinylated donor DNA oligonucleotide

  • Digoxigenin (DIG)-labeled target DNA oligonucleotide

  • Assay buffer (e.g., MOPS, MgCl2, DTT)

  • Wash buffer (e.g., PBS with Tween-20)

  • Blocking buffer (e.g., BSA in PBS)

  • Anti-DIG antibody conjugated to horseradish peroxidase (HRP)

  • TMB substrate

  • Stop solution (e.g., H2SO4)

  • Test compounds and a known HIV integrase inhibitor (e.g., Raltegravir) as a positive control.

Procedure:

  • Plate Coating: Add the biotinylated donor DNA to the streptavidin-coated wells and incubate to allow for binding. Wash the wells to remove unbound DNA.

  • Blocking: Add blocking buffer to each well to prevent non-specific binding. Incubate and then wash the wells.

  • Integrase and Inhibitor Incubation: Add a solution of recombinant HIV-1 integrase to each well. Then, add serial dilutions of the test compounds and the positive control. Incubate to allow for the binding of the inhibitor to the enzyme.

  • Strand Transfer Reaction: Add the DIG-labeled target DNA to initiate the strand transfer reaction. Incubate to allow for the integration of the target DNA into the donor DNA.

  • Detection: Wash the wells to remove unreacted components. Add the anti-DIG-HRP antibody conjugate and incubate. After another wash step, add the TMB substrate.

  • Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and evaluation of HIV integrase inhibitors starting from a key chemical intermediate.

HIV_Integrase_Inhibitor_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization start_material This compound intermediate Amine Derivative start_material->intermediate  Reduction/Deprotection final_compound N-substituted Hydroxypyrimidinone Carboxamide intermediate->final_compound  Coupling Reaction in_vitro_assay In Vitro HIV Integrase Assay (IC50) final_compound->in_vitro_assay  Screening cell_based_assay Cell-Based Antiviral Assay (EC50) in_vitro_assay->cell_based_assay  Lead Identification cytotoxicity_assay Cytotoxicity Assay (CC50) cell_based_assay->cytotoxicity_assay  Safety Profiling sar_study Structure-Activity Relationship (SAR) Studies cytotoxicity_assay->sar_study  Iterative Design adme_profiling ADME/PK Studies sar_study->adme_profiling  Candidate Selection preclinical_dev Preclinical Candidate adme_profiling->preclinical_dev  Preclinical Development

Caption: Workflow for HIV Integrase Inhibitor Discovery.

Signaling Pathway Context

The target of these compounds, HIV integrase, is a key component of the HIV replication cycle. The following diagram illustrates the central role of integrase in the viral life cycle.

HIV_Replication_Cycle HIV_Virion HIV Virion Binding_Fusion Binding and Fusion HIV_Virion->Binding_Fusion Reverse_Transcription Reverse Transcription (Viral RNA -> Viral DNA) Binding_Fusion->Reverse_Transcription Integration Integration (Viral DNA -> Host DNA) Reverse_Transcription->Integration Transcription_Translation Transcription and Translation (Host Machinery) Integration->Transcription_Translation Assembly_Budding Assembly and Budding Transcription_Translation->Assembly_Budding Mature_Virion New HIV Virion Assembly_Budding->Mature_Virion Inhibitor Hydroxypyrimidinone Carboxamide Inhibitor Inhibitor->Integration  Inhibits

Caption: The Role of Integrase in the HIV Replication Cycle.

References

A Comparative Guide to the Mechanistic Pathways of Tert-butyl 3-cyanomorpholine-4-carboxylate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the reactivity and synthetic pathways of key intermediates is paramount. This guide provides a comparative analysis of the mechanistic studies involving tert-butyl 3-cyanomorpholine-4-carboxylate, a versatile building block in medicinal chemistry. We will explore its synthesis and subsequent reactions, comparing them with alternative methodologies and providing available experimental data to support these comparisons.

I. Synthesis of this compound: A Comparison of Cyanation Methods

The introduction of a cyano group onto the morpholine scaffold is a critical step. Here, we compare the synthesis of this compound with alternative electrophilic cyanation techniques.

Mechanistic Overview

The synthesis of this compound typically involves the cyanation of a suitable N-Boc protected morpholine precursor. This can be conceptually compared with other electrophilic cyanation methods for secondary amines. A plausible mechanism involves the activation of the morpholine nitrogen followed by the introduction of a cyanide anion or an electrophilic cyanide source.

Alternatives to direct cyanation of the morpholine ring often involve the construction of the ring from cyanated precursors, which can offer different stereochemical outcomes and functional group compatibility.

Diagram of Synthetic Logic

cluster_0 Direct Cyanation Approach cluster_1 Ring-Closure Approach N-Boc-morpholine N-Boc-morpholine Target_Compound This compound N-Boc-morpholine->Target_Compound Cyanation Cyanating_Agent Electrophilic Cyanating Agent Cyanating_Agent->Target_Compound Acyclic_Precursor Acyclic Cyanated Precursor Cyclization Cyclization Acyclic_Precursor->Cyclization Alternative_Product Substituted Cyanomorpholine Cyclization->Alternative_Product

Caption: Comparison of synthetic strategies for cyanomorpholines.

Comparative Data on Cyanation Methods
Cyanation MethodCyanide SourceTypical ConditionsAdvantagesDisadvantages
Strecker Synthesis Analogue Trimethylsilyl cyanide (TMSCN)Lewis acid catalyst (e.g., ZnI₂)High yields for α-amino nitrilesRequires a suitable iminium ion precursor
Electrophilic Cyanation N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)Transition metal catalyst (e.g., RuCl₂(p-cymene))₂Good functional group toleranceCatalyst can be expensive
In situ generated Cyanogen Halide TMSCN, NaClOAqueous/organic biphasic systemAvoids handling of highly toxic cyanogen halides[1][2]Reaction can be sensitive to conditions
Classical Cyanogen Halide Cyanogen bromide (BrCN)Base (e.g., K₂CO₃)Well-established methodBrCN is highly toxic and volatile
Experimental Protocol: Electrophilic Cyanation of a Secondary Amine (General Procedure)

The following is a general protocol for the electrophilic cyanation of a secondary amine using in situ generated cyanating agent, which can be adapted for the synthesis of N-cyanomorpholine derivatives.

  • To a stirred solution of the secondary amine (1.0 mmol) in a suitable solvent (e.g., CH₂Cl₂) is added an aqueous solution of sodium bicarbonate.

  • Trimethylsilyl cyanide (1.2 mmol) is added to the biphasic mixture.

  • The reaction mixture is cooled to 0 °C, and an aqueous solution of sodium hypochlorite (bleach, 1.5 mmol) is added dropwise.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

II. Reactions of the Nitrile Group: A Comparison of Reduction Methods

The nitrile group of this compound can be reduced to a primary amine, providing a key building block for further functionalization. We compare common methods for nitrile reduction.

Mechanistic Overview

The reduction of the nitrile can proceed through different mechanisms depending on the reducing agent. Catalytic hydrogenation involves the stepwise addition of hydrogen across the carbon-nitrogen triple bond on a metal surface. Hydride reagents, such as lithium aluminum hydride (LiAlH₄), involve the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, followed by workup to yield the amine.

Diagram of Reduction Pathways

cluster_0 Catalytic Hydrogenation cluster_1 Hydride Reduction Start This compound Catalyst H₂, Metal Catalyst (e.g., Pd/C, Raney Ni) Start->Catalyst Hydride 1. LiAlH₄, THF 2. H₂O workup Start->Hydride Product_H2 Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate Catalyst->Product_H2 Product_LiAlH4 Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate Hydride->Product_LiAlH4

Caption: Mechanistic comparison of nitrile reduction methods.

Comparative Data on Nitrile Reduction Methods
Reducing AgentTypical ConditionsAdvantagesDisadvantages
H₂/Raney Nickel High pressure H₂, alcohol solvent, elevated temperatureCost-effective for large scale, high yieldsRequires specialized high-pressure equipment, can have selectivity issues
H₂/Pd/C H₂ (balloon or high pressure), various solventsGood functional group tolerance, milder conditions than Raney NiCatalyst can be expensive, may require acidic additives
Lithium aluminum hydride (LiAlH₄) Anhydrous ether or THF, followed by aqueous workupPowerful reducing agent, rapid reactionsHighly reactive and pyrophoric, not tolerant of many functional groups
Sodium borohydride (NaBH₄)/CoCl₂ Methanol or ethanol solventMilder than LiAlH₄, more functional group tolerantCan be slower, may require additives for efficient reduction
Experimental Protocol: Reduction of a Nitrile with LiAlH₄ (General Procedure)

The following is a general protocol for the reduction of a nitrile to a primary amine using lithium aluminum hydride.

  • A solution of the nitrile (1.0 mmol) in anhydrous diethyl ether or THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 mmol) in the same solvent at 0 °C under an inert atmosphere.

  • The reaction mixture is then stirred at room temperature or heated to reflux and monitored by TLC.

  • After the reaction is complete, it is cooled to 0 °C and quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • The resulting granular precipitate is filtered off and washed with ether.

  • The combined organic filtrates are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the crude amine.

  • The product can be further purified by distillation or chromatography if necessary.

Conclusion

This compound is a valuable synthetic intermediate whose reactivity is governed by the interplay of the N-Boc protecting group and the cyano functionality. The choice of synthetic route to this compound and the method for its subsequent transformation, particularly the reduction of the nitrile, will depend on the specific requirements of the overall synthetic scheme, including scale, functional group tolerance, and stereochemical considerations. While direct comparative mechanistic studies are sparse, an understanding of the general principles of cyanation and nitrile reduction, as outlined in this guide, allows for informed decisions in the design and execution of synthetic routes involving this and related morpholine derivatives.

References

Purity Analysis of Tert-butyl 3-cyanomorpholine-4-carboxylate by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of "Tert-butyl 3-cyanomorpholine-4-carboxylate" and a closely related alternative, "Tert-butyl 3-oxomorpholine-4-carboxylate." The experimental data presented is based on established methodologies for similar N-Boc protected polar compounds.

Comparative Purity Analysis

The purity of "this compound" and its analogue can be effectively determined using reverse-phase HPLC. The similar core structure and the presence of the polar, yet sterically hindered, tert-butoxycarbonyl (Boc) protecting group suggest that their chromatographic behavior will be comparable. A standard C18 column with a water/acetonitrile gradient mobile phase, acidified with trifluoroacetic acid (TFA) to ensure good peak shape, is the recommended approach for both compounds.

Below is a summary of the expected purity data for "this compound" and a typical specification for "Tert-butyl 3-oxomorpholine-4-carboxylate," as would be determined by the HPLC methods detailed in this guide.

ParameterThis compoundTert-butyl 3-oxomorpholine-4-carboxylate (Alternative)
Purity by HPLC (Area %) > 98.0%> 98.0%
Major Impurity (Area %) < 1.0%< 1.0%
Total Impurities (Area %) < 2.0%< 2.0%
Retention Time (approx.) 12.5 min11.8 min

Experimental Protocols

The following are detailed experimental protocols for the HPLC purity analysis of "this compound" and the comparative compound.

HPLC Method for Purity Analysis of this compound
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-25.1 min: 80% to 30% B

    • 25.1-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

HPLC Method for Purity Analysis of Tert-butyl 3-oxomorpholine-4-carboxylate
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 25% B

    • 5-20 min: 25% to 75% B

    • 20-25 min: 75% B

    • 25-25.1 min: 75% to 25% B

    • 25.1-30 min: 25% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution by dissolving approximately 10 mg of the substance in 10 mL of a 1:1 acetonitrile/water mixture.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the HPLC purity analysis described in this guide.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting sample_prep 1. Sample Weighing & Dissolution instrument_setup 3. Instrument & Method Setup sample_prep->instrument_setup mobile_phase_prep 2. Mobile Phase Preparation & Degassing mobile_phase_prep->instrument_setup injection 4. Sample Injection instrument_setup->injection separation 5. Chromatographic Separation injection->separation detection 6. UV Detection separation->detection integration 7. Peak Integration detection->integration calculation 8. Purity Calculation (Area % Report) integration->calculation report 9. Final Report Generation calculation->report

Caption: General workflow for HPLC purity analysis.

A Comparative Guide to Cyanating Agents: Evaluating Boc-Protected Cyanomorpholine as a Potentially Safer Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the cyano (-CN) group is a fundamental transformation in organic synthesis, providing a versatile building block for pharmaceuticals, agrochemicals, and materials. However, traditional cyanating agents are notoriously toxic, posing significant handling and safety challenges. This guide provides an objective comparison of commonly used cyanating agents and introduces Boc-protected cyanomorpholine as a theoretical safer alternative, highlighting its potential advantages based on its chemical structure.

The Hazards of Traditional Cyanating Agents

Classical cyanating agents, such as potassium cyanide (KCN) and sodium cyanide (NaCN), are highly toxic salts that can be fatal upon ingestion, inhalation, or skin contact.[1][2][3] They are water-soluble and react with acids to produce highly toxic hydrogen cyanide (HCN) gas.[4] Other reagents like acetone cyanohydrin are also classified as extremely hazardous substances due to their potential to release HCN.[5][6] The high toxicity and volatility of these reagents necessitate stringent safety protocols and limit their use in certain laboratory and industrial settings.

Boc-Protected Cyanomorpholine: A Safer by Design Approach?

(S)-N-Boc-2-cyanomorpholine (tert-butyl (S)-2-cyanomorpholine-4-carboxylate) is a commercially available compound that, while not yet documented as a cyanating agent in peer-reviewed literature, presents a compelling structural motif for a safer alternative.

Potential Advantages:

  • Solid and Non-Volatile: As a solid, it would have a lower risk of inhalation exposure compared to volatile reagents like trimethylsilyl cyanide (TMSCN) or HCN gas generated in situ.

  • Reduced Free Cyanide: The cyanide group is covalently bound to the morpholine ring, and the nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group. This structure should limit the concentration of free cyanide ions, a primary source of toxicity. The Boc group is stable under basic and nucleophilic conditions, potentially allowing for controlled release of the cyanide moiety under specific reaction conditions.

  • Improved Handling Characteristics: The morpholine scaffold may improve the solubility and handling properties of the reagent compared to inorganic salts.

While experimental data on its performance as a cyanating agent is not yet available, its properties can be theoretically compared to established reagents.

Performance Comparison of Cyanating Agents

The selection of a cyanating agent depends on a balance of reactivity, safety, and functional group tolerance. The following table summarizes the properties of common cyanating agents.

Cyanating Agent Chemical Formula Physical Form Oral LD50 (rat) Stability & Incompatibilities Typical Reaction Conditions
Potassium Cyanide KCNWhite crystalline solid10 mg/kgHygroscopic; reacts with acids to release HCN.[7]High temperatures, polar aprotic solvents (e.g., DMF, DMSO). Often requires a catalyst (e.g., Pd or Ni) for aryl halides.
Sodium Cyanide NaCNWhite crystalline solid5.733 mg/kg[8]Hygroscopic; reacts with acids to release HCN.[1][4]Similar to KCN; high temperatures and polar aprotic solvents.
Zinc Cyanide Zn(CN)₂White powderNot availableStable solid; less water-soluble than KCN/NaCN.Used in Palladium-catalyzed cyanations of aryl halides at moderate to high temperatures.[9]
Copper(I) Cyanide CuCNWhite to cream powder1265 mg/kg[10]Stable solid.Rosenmund-von Braun reaction for aryl halides, typically requires high temperatures (150-250 °C) in solvents like DMF or NMP.
Acetone Cyanohydrin C₄H₇NOColorless to pale yellow liquid18.65 mg/kg[5]Decomposes with heat, water, and bases to release HCN.[5][11]In situ generation of HCN for hydrocyanation reactions, often catalyzed by a base.
Trimethylsilyl Cyanide (TMSCN) (CH₃)₃SiCNColorless to pale yellow liquidNot availableReacts with water and protic solvents to release HCN.[12]Lewis acid or base catalysis for the cyanation of carbonyls and imines at low to ambient temperatures.[13]
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) C₁₄H₁₂N₂O₂SSolidNot availableStable solid.Used as an electrophilic cyanating agent under mild conditions.
(S)-N-Boc-2-cyanomorpholine C₁₀H₁₆N₂O₃Off-white to light yellow solidNot availableExpected to be stable under neutral and basic conditions. Acid-labile Boc group.Theoretical: Potentially milder conditions due to the activated nature of the C-CN bond.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and safety. Below are representative protocols for common cyanation reactions.

Protocol 1: Palladium-Catalyzed Cyanation of an Aryl Bromide using Zinc Cyanide

This protocol is adapted from the work of Buchwald and coworkers for the cyanation of aryl halides.[9]

Materials:

  • Aryl bromide (1.0 mmol)

  • Zinc cyanide (Zn(CN)₂, 0.66 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol)

  • Ligand (e.g., dppf, 0.04 mmol)

  • Solvent (e.g., THF/H₂O mixture, 3 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, zinc cyanide, palladium precatalyst, and ligand.

  • Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 40 °C) for 18 hours.

  • Upon completion (monitored by TLC or GC-MS), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Cyanosilylation of an Aldehyde using Trimethylsilyl Cyanide (TMSCN)

This protocol is a general procedure for the addition of cyanide to a carbonyl group.[13]

Materials:

  • Aldehyde (1.0 mmol)

  • Trimethylsilyl cyanide (TMSCN, 1.2 mmol)

  • Catalyst (e.g., InBr₃, 0.05 mmol)

  • Anhydrous solvent (e.g., dichloromethane, 5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the aldehyde and the anhydrous solvent.

  • Add the catalyst to the solution and stir for 5 minutes at room temperature.

  • Add TMSCN dropwise to the mixture.

  • Stir the reaction at room temperature for the required time (typically 5-30 minutes), monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting trimethylsilyl-protected cyanohydrin can be used as is or deprotected using a mild acid.

Visualizations

Experimental Workflow for Cyanation of an Aryl Halide

experimental_workflow reagents 1. Combine Aryl Halide, Zn(CN)₂, Pd Catalyst, & Ligand inert_atm 2. Establish Inert Atmosphere reagents->inert_atm solvent 3. Add Degassed Solvent inert_atm->solvent reaction 4. Stir at Specified Temperature solvent->reaction workup 5. Aqueous Workup reaction->workup purification 6. Purify by Chromatography workup->purification product Final Product purification->product

Caption: A typical experimental workflow for the palladium-catalyzed cyanation of an aryl halide.

Hypothetical Activation of Boc-Protected Cyanomorpholine

activation_mechanism start Boc-Protected Cyanomorpholine intermediate Activated Complex start->intermediate Coordination lewis_acid Lewis Acid (e.g., InBr₃) lewis_acid->intermediate substrate Nucleophilic Substrate (Nu⁻) substrate->intermediate Nucleophilic Attack product Cyanated Product (Nu-CN) intermediate->product side_product Deprotected Morpholine Byproduct intermediate->side_product

Caption: A plausible activation pathway for Boc-protected cyanomorpholine with a Lewis acid.

Decision Tree for Selecting a Cyanating Agent

decision_tree start Substrate Type? carbonyl Aldehyde/Ketone/ Imine start->carbonyl Carbonyl aryl_halide Aryl Halide start->aryl_halide Aryl Halide alcohol Benzylic/Allylic Alcohol start->alcohol Alcohol tms_cn Use TMSCN with Lewis Acid/Base carbonyl->tms_cn Mild Conditions acetone_ch Use Acetone Cyanohydrin with Base carbonyl->acetone_ch In situ HCN pd_zncn2 Use Pd Catalyst with Zn(CN)₂ aryl_halide->pd_zncn2 Milder Conditions cu_cn Use CuCN (Rosenmund-von Braun) aryl_halide->cu_cn Harsh Conditions in_tms_cn Use TMSCN with In(III) Catalyst alcohol->in_tms_cn

Caption: A simplified decision tree for selecting a suitable cyanating agent based on the substrate.

References

A Comparative Guide to the Parallel Synthesis of Morpholine-Based Compound Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties and its presence in numerous FDA-approved drugs.[1][2] The efficient construction of diverse morpholine-containing compound libraries via parallel synthesis is a critical strategy in the quest for novel therapeutic agents. This guide provides a comparative overview of synthetic strategies for generating such libraries, with a focus on the potential utility of "tert-butyl 3-cyanomorpholine-4-carboxylate" as a versatile building block for diversification. While direct comparative experimental data for this specific reagent is limited in the public domain, this guide extrapolates from established synthetic methodologies for morpholine and nitrile chemistry to present a practical framework for its application in parallel synthesis.

Introduction to "this compound" as a Parallel Synthesis Building Block

"this compound" is a promising, albeit not widely documented, starting material for the parallel synthesis of substituted morpholine libraries. Its key features include:

  • A Boc-protected amine: This allows for facile deprotection and subsequent derivatization of the morpholine nitrogen.

  • A cyano group: This versatile functional group can be transformed into a variety of other functionalities, such as amines, amides, tetrazoles, and carboxylic acids, providing a rich source of chemical diversity.

  • A chiral center at the 3-position: This offers the potential for creating stereochemically defined libraries.

The synthesis of this building block can be envisioned through multi-step sequences starting from readily available chiral precursors like L-serine.[3]

Comparative Analysis of Building Blocks for Morpholine Library Synthesis

The choice of building block is paramount in determining the diversity and scope of a compound library. Below is a comparison of "this compound" with other common building blocks for the parallel synthesis of morpholine derivatives.

Building BlockKey Features for DiversificationPotential AdvantagesPotential Challenges
This compound Cyano group transformations (reduction, hydrolysis, cycloaddition), N-deprotection and functionalization.High potential for diverse functional group introduction at the 3-position. Orthogonal protecting groups allow for selective manipulation.Limited commercial availability and published data. Multi-step synthesis may be required.
Substituted N-H Morpholines N-alkylation, N-acylation, N-arylation.Commercially available with various substituents. Simple, robust reactions for library synthesis.Diversity is limited to the N-substituent.
Morpholine-3-carboxylic acid derivatives Amide bond formation, esterification, reduction to alcohol.Readily available. Well-established protocols for derivatization of the carboxylic acid.The carboxylic acid is the primary point of diversification.
2-Chloromethyl-substituted morpholines Nucleophilic substitution of the chloride.Can be used to introduce a variety of side chains.[4]May require harsher reaction conditions. Potential for side reactions.
β-Aminoalcohols and epichlorohydrin Ring construction allows for diversity at multiple positions.[4]High degree of structural diversity achievable.[4]Requires a cyclization step in the library synthesis workflow, which can be more complex to optimize for parallel synthesis.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of parallel synthesis campaigns. Below are representative protocols for key transformations relevant to the use of "this compound" and its alternatives.

Protocol 1: Parallel Amide Library Synthesis from a Morpholine Carboxylic Acid

This protocol describes the parallel synthesis of an amide library from a morpholine carboxylic acid building block.

Materials:

  • (S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid

  • A diverse set of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • 96-well reaction block

Procedure:

  • In each well of the 96-well reaction block, add a solution of (S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid (1.0 eq) in DMF.

  • To each well, add a solution of a unique amine (1.2 eq) in DMF.

  • Add a solution of HATU (1.2 eq) in DMF to each well.

  • Add DIPEA (2.0 eq) to each well.

  • Seal the reaction block and shake at room temperature for 16 hours.

  • Quench the reactions by adding water to each well.

  • Extract the products with ethyl acetate.

  • Evaporate the solvent and purify the products by parallel preparative HPLC.

Protocol 2: Parallel Reductive Amination for Library Synthesis

This protocol outlines a general procedure for parallel reductive amination to diversify an aldehyde-functionalized morpholine.

Materials:

  • Tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate (as a representative aldehyde-containing heterocycle)[5]

  • A diverse set of primary and secondary amines

  • Sodium triacetoxyborohydride

  • DCE (1,2-Dichloroethane)

  • Acetic acid

  • 96-well reaction block

Procedure:

  • To each well of a 96-well reaction block, add a solution of the aldehyde (1.0 eq) in DCE.

  • Add a solution of a unique amine (1.2 eq) in DCE to each well.

  • Add a catalytic amount of acetic acid to each well.

  • Allow the mixture to stir for 30 minutes to form the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) to each well.

  • Seal the reaction block and shake at room temperature for 16 hours.

  • Quench the reactions with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and evaporate the solvent.

  • Purify the products by parallel preparative HPLC.

Visualizing Synthetic Strategies and Biological Relevance

Diagrams are invaluable tools for understanding complex synthetic workflows and biological pathways.

G cluster_0 Parallel Synthesis Workflow Start Tert-butyl 3-cyanomorpholine-4-carboxylate Step1 Parallel Deprotection (e.g., TFA/DCM) Start->Step1 Step2 Parallel Cyano Group Transformation Start->Step2 Product1 3-Cyanomorpholine Library (diverse N-substituents) Step1->Product1 Product2 Diversified Morpholine Library (e.g., amines, tetrazoles, amides) Step2->Product2

Caption: Parallel synthesis workflow using this compound.

G cluster_1 Diversification of the Cyanomorpholine Scaffold Cyano 3-Cyano Morpholine Amine 3-Aminomethyl Morpholine Cyano->Amine Reduction (e.g., H2/Pd, LiAlH4) Tetrazole 3-(1H-Tetrazol-5-yl) Morpholine Cyano->Tetrazole Cycloaddition (e.g., NaN3, NH4Cl) Amide Morpholine-3- carboxamide Cyano->Amide Partial Hydrolysis (e.g., H2O2, K2CO3) CarboxylicAcid Morpholine-3- carboxylic Acid Cyano->CarboxylicAcid Full Hydrolysis (e.g., aq. HCl, heat)

Caption: Potential diversification reactions of the 3-cyanomorpholine scaffold.

G cluster_2 Simplified PI3K/Akt Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates CellSurvival Cell Survival, Growth, Proliferation Akt->CellSurvival MorpholineInhibitor Morpholine-based PI3K Inhibitor MorpholineInhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/Akt pathway by morpholine-containing compounds.

Conclusion

The strategic selection of building blocks and synthetic routes is fundamental to the successful generation of diverse and medicinally relevant compound libraries. While "this compound" is not yet a widely utilized building block, its structure presents a compelling platform for the parallel synthesis of novel morpholine derivatives. By leveraging the versatility of the cyano group and the established chemistry of the Boc-protected amine, researchers can potentially access a rich chemical space. This guide provides a framework for comparing this approach with established methods and offers practical protocols to aid in the design and execution of parallel synthesis campaigns targeting the valuable morpholine scaffold. The continued exploration of novel building blocks and diversity-oriented synthesis strategies will undoubtedly accelerate the discovery of new therapeutics.[6][7]

References

Safety Operating Guide

Proper Disposal of Tert-butyl 3-cyanomorpholine-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the proper disposal of tert-butyl 3-cyanomorpholine-4-carboxylate is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide offers a procedural, step-by-step plan for researchers, scientists, and drug development professionals, fostering a culture of safety and responsibility in chemical handling.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety goggles with side shields or a face shield, and a laboratory coat. All handling of waste should occur in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

  • Waste Characterization: In the absence of a specific SDS, this compound should be managed as a hazardous waste.[2][3] This is a precautionary measure based on the potential hazards associated with morpholine derivatives, which can be flammable, corrosive, and toxic.[1][4][5]

  • Containerization:

    • Use a compatible, leak-proof container for waste accumulation. High-density polyethylene (HDPE) or other chemically resistant plastic containers are preferred over glass when compatibility is not an issue.[1][6]

    • Ensure the container is in good condition and has a secure, tightly sealing lid.[2]

    • Never use food-grade containers, such as milk jugs, for chemical waste.[7]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[1][2][6]

    • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[6]

    • Indicate the primary hazards. Based on morpholine, this may include flammable, corrosive, and toxic.

    • Note the accumulation start date, which is the date the first drop of waste is added to the container.[1]

    • Include the name and contact information of the principal investigator and the laboratory location.[6]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area.

    • The storage area should be secure and well-ventilated.

    • Segregate the waste from incompatible materials, such as strong oxidizing agents.[4][8][9]

    • It is good practice to use secondary containment to prevent the spread of potential spills.[3]

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1][6]

    • Provide the EHS department with a complete and accurate description of the waste.

    • Follow all institutional procedures for waste handover.

Prohibited Disposal Methods

  • DO NOT dispose of this compound down the drain.[1][10] This can lead to environmental contamination and damage to the sewer system.

  • DO NOT dispose of this chemical in the regular trash.[2][6][10]

Quantitative Data Summary

While no specific quantitative data for this compound was found, the following table summarizes general guidelines for hazardous waste accumulation.

ParameterGuidelineSource
Maximum Accumulation Volume55 gallons of hazardous waste[3]
Maximum Accumulation of Acutely Hazardous Waste1 quart[3]
Sink Disposal pH Range (for approved chemicals)5.5 - 10.5[10]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe prohibited Prohibited? (Drain/Trash) start->prohibited characterize Characterize Waste as Hazardous ppe->characterize container Select Compatible, Leak-Proof Container characterize->container label Label Container: 'Hazardous Waste' Full Chemical Name Hazards, Date, PI Info container->label store Store in Designated, Secure, Ventilated Area with Secondary Containment label->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end prohibited->ppe No improper Improper Disposal: Environmental Hazard & Regulatory Violation prohibited->improper Yes

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Tert-butyl 3-cyanomorpholine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide: Tert-butyl 3-cyanomorpholine-4-carboxylate

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.

Chemical Identifier and Hazard Information

PropertyValue
IUPAC Name tert-butyl 3-cyano-4-morpholinecarboxylate
CAS Number 518047-40-0
Physical Form Solid
Storage Temperature Room temperature
Signal Word Warning
Hazard Statements H302, H315, H319, H335
Precautionary Statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls and Ventilation:

  • Always handle this compound in a well-ventilated area.

  • A chemical fume hood or a glove box is mandatory for all procedures involving this compound to minimize inhalation exposure.[1][2][3]

  • Ensure that an emergency eyewash station and safety shower are readily accessible and in good working order.[4]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[3][4][5]

  • Skin Protection:

    • Wear nitrile or neoprene gloves. Double-gloving is recommended.[6]

    • A polyethylene-coated polypropylene gown or a similar chemical-resistant lab coat should be worn over personal clothing.[6]

    • Ensure complete skin coverage by tucking sleeves into gloves.

  • Respiratory Protection:

    • For routine handling within a fume hood, respiratory protection may not be required.

    • In situations with inadequate ventilation or when handling large quantities, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3]

3. Chemical Handling:

  • Before use, carefully inspect the container for any damage.

  • Avoid the formation of dust when handling the solid material.[7]

  • Use non-sparking tools and equipment to prevent ignition sources.[1][2][3]

  • Keep the container tightly closed when not in use.[2][3]

  • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[3]

  • Wash hands thoroughly after handling.[3]

4. Spill Management:

  • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[7]

  • For larger spills, evacuate the area and prevent entry.

  • Absorb any liquid spills with an inert material such as vermiculite, sand, or earth and collect for disposal.[2][5]

Disposal Plan: Step-by-Step Waste Management

1. Waste Collection:

  • All waste materials, including contaminated PPE, empty containers, and spill cleanup materials, must be collected in designated, labeled, and sealed containers.

2. Waste Disposal:

  • Dispose of this compound and its contaminated materials as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[2][8]

  • Do not dispose of this chemical down the drain or in regular trash.[1][5]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Experimental Workflow and Safety Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS and Procedures B Don Personal Protective Equipment (PPE) - Goggles & Face Shield - Chemical Resistant Gown - Nitrile/Neoprene Gloves A->B C Prepare Well-Ventilated Workspace (Chemical Fume Hood) B->C D Retrieve Chemical from Storage C->D Begin Work E Perform Experimental Work (Weighing, Mixing, etc.) D->E F Securely Close Container After Use E->F G Segregate and Label Chemical Waste F->G End of Experiment H Decontaminate Work Area G->H I Doff and Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J

Caption: A logical workflow diagram illustrating the key steps for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-cyanomorpholine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-cyanomorpholine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.